molecular formula C33H47NO10 B10862195 8-Deacetylyunaconitine

8-Deacetylyunaconitine

Cat. No.: B10862195
M. Wt: 617.7 g/mol
InChI Key: DHVYLCVNTWPXSI-PIYWNKMWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Deacetylyunaconitine is a useful research compound. Its molecular formula is C33H47NO10 and its molecular weight is 617.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H47NO10

Molecular Weight

617.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24?,25+,26-,27?,28+,30+,31-,32-,33?/m1/s1

InChI Key

DHVYLCVNTWPXSI-PIYWNKMWSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@@]6(C[C@@H]4[C@@H]5[C@@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

8-Deacetylyunaconitine: A Technical Guide to Its Natural Sources, Isolation, and Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. Found within the plant genus Aconitum, this compound is of significant interest to the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed methodology for its isolation and purification, and an exploration of its putative signaling pathways based on current scientific understanding of related compounds.

Natural Source

The primary natural source of this compound is the plant species belonging to the genus Aconitum, a member of the Ranunculaceae family. Specifically, it has been identified in:

  • Aconitum vilmorinianum Radix : The roots of this plant are a known source of this compound, where it co-occurs with other structurally related alkaloids such as yunaconitine.

  • Aconitum forrestii : The root extract of this species has also been reported to contain this compound.[1]

These plants are typically found in various regions of Asia and have been used in traditional medicine. However, it is crucial to note that Aconitum species are highly toxic due to their alkaloid content, and handling and processing require extreme caution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C33H47NO10
Molecular Weight 617.73 g/mol
CAS Number 93460-55-0
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol (B129727), Ethanol (B145695)

Experimental Protocols: Isolation and Purification

The following is a representative, multi-step protocol for the isolation and purification of this compound from Aconitum plant material. This protocol is synthesized from established methods for the separation of diterpenoid alkaloids.

Extraction of Total Alkaloids
  • Plant Material Preparation : Air-dry the roots of Aconitum vilmorinianum and grind them into a coarse powder (20-40 mesh).

  • Alkalinization and Extraction :

    • Moisten the powdered plant material with a 10% ammonia (B1221849) solution and allow it to stand for 2 hours.

    • Perform extraction with 95% ethanol at room temperature using percolation or Soxhlet extraction for 24-48 hours.

    • Collect the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning :

    • Dissolve the crude extract in a 2% hydrochloric acid solution.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with diethyl ether or chloroform (B151607) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution.

    • Extract the alkaline solution multiple times with chloroform or ethyl acetate (B1210297) to obtain the total alkaloid fraction.

    • Combine the organic layers and evaporate the solvent to dryness to yield the crude total alkaloids.

Chromatographic Purification
  • Column Chromatography (Silica Gel) :

    • Prepare a silica (B1680970) gel (100-200 mesh) column with a suitable non-polar solvent system, such as a gradient of chloroform and methanol.

    • Dissolve the crude total alkaloids in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0, 99:1, 98:2, etc.).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization under UV light or with Dragendorff's reagent.

    • Combine fractions containing the target compound based on TLC analysis.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Further purify the enriched fractions containing this compound using a preparative reversed-phase C18 column.

    • Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Purity Analysis

The purity of the isolated this compound should be assessed using analytical High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection 230 nm
Injection Volume 10 µL

Putative Signaling Pathway

Based on the known mechanisms of action of structurally similar aconitine-type alkaloids, this compound is hypothesized to exert its biological effects primarily through the modulation of voltage-gated sodium channels (VGSCs).

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol VGSC_closed VGSC (Resting State) VGSC_open VGSC (Open State) VGSC_closed->VGSC_open Depolarization VGSC_inactive VGSC (Inactive State) VGSC_open->VGSC_inactive Inactivation Na_ion Na+ Ion VGSC_open->Na_ion Influx VGSC_inactive->VGSC_closed Repolarization Action_Potential Action Potential Propagation Na_ion->Action_Potential Leads to Deacetyl This compound Deacetyl->VGSC_open Binds to open state, prevents inactivation G Isolation and Purification Workflow Start Aconitum Plant Material (Dried Roots) Grinding Grinding to Powder Start->Grinding Extraction Alkalinization & Ethanol Extraction Grinding->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Total Alkaloids Partitioning->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom Fractions Enriched Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Purified_Compound Purified This compound Prep_HPLC->Purified_Compound Purity_Analysis HPLC Purity Analysis Purified_Compound->Purity_Analysis Final_Product Final Product (>95% Purity) Purity_Analysis->Final_Product

References

The Discovery of 8-Deacetylyunaconitine in Aconitum forrestii: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of 8-Deacetylyunaconitine, a diterpenoid alkaloid identified in the roots of Aconitum forrestii. While the initial isolation was reported in 1984, comprehensive public access to the full experimental details from the original study remains limited. This document synthesizes the available information and provides a generalized framework for the isolation, characterization, and potential biological significance of this natural compound, based on established phytochemical methodologies.

Introduction to Aconitum Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds are renowned for their potent physiological effects, which has made them subjects of interest in both traditional medicine and modern pharmacology. The C19-diterpenoid alkaloids, to which this compound belongs, are characterized by a hexacyclic norditerpenoid skeleton and are often responsible for the cardiotoxic and neurotoxic properties associated with Aconitum species. The substitution patterns on this core structure give rise to a vast array of derivatives with varying degrees of toxicity and potential therapeutic applications.

Discovery and Physicochemical Properties

This compound was first reported as a new natural product isolated from the roots of Aconitum forrestii by Chen S, et al. in 1984, in the journal Yunnan Zhiwu Yanjiu.[1][2] While the full text of this seminal paper is not widely available, subsequent commercial availability of the compound has provided some of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₄₇NO₁₀
Molecular Weight 617.73 g/mol
CAS Number 93460-55-0
Appearance White to off-white solid
Purity (Commercially available) ≥98% (by HPLC)

Experimental Protocols (Generalized)

Due to the inaccessibility of the original research article, the specific experimental protocols for the initial isolation and characterization of this compound from Aconitum forrestii cannot be detailed. However, a generalized methodology typically employed for the isolation of diterpenoid alkaloids from Aconitum species is presented below.

Extraction and Isolation

A standard workflow for the extraction and isolation of alkaloids from plant material is as follows:

  • Plant Material Preparation: Dried and powdered roots of Aconitum forrestii are the starting material.

  • Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often under reflux or using maceration.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), and the resulting solution is washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-basic components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and the liberated free alkaloids are extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Purification: The crude alkaloid fraction is then subjected to various chromatographic techniques for separation and purification of individual compounds. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., chloroform-methanol mixtures) to achieve initial separation.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions containing compounds with similar polarities.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase (e.g., C18) or normal-phase column to obtain the pure compound.

Generalized workflow for the isolation of this compound.
Structure Elucidation

The structure of a novel compound like this compound would have been determined using a combination of spectroscopic techniques:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores.

  • Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls (-OH), carbonyls (C=O), and ethers (C-O-C).

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (via High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC would have been used to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals.

The "deacetyl" part of the name suggests that its structure is closely related to yunaconitine, differing by the absence of an acetyl group, likely at the C-8 position.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities and signaling pathways of this compound. Given its structural similarity to other aconitine-type alkaloids, it is plausible that it may exhibit similar pharmacological and toxicological properties.

Aconitine and related compounds are known to be potent neurotoxins that act by opening voltage-gated sodium channels in the cell membranes of excitable tissues, such as myocardium and neurons. This leads to a persistent depolarization, which can result in arrhythmias and paralysis.

Future research is needed to investigate the specific biological effects of this compound, including its potential cytotoxicity, anti-inflammatory, analgesic, or cardiotonic activities. Elucidating its mechanism of action and any associated signaling pathways will be crucial for determining its therapeutic potential, if any.

G cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation (Hypothetical) Pure_Compound Pure this compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Spectroscopy Structure Elucidated Structure Spectroscopy->Structure Bioassays In vitro / In vivo Bioassays Structure->Bioassays Activity Pharmacological Activity (e.g., Cytotoxicity, Analgesia) Bioassays->Activity Signaling Signaling Pathway (To be determined) Activity->Signaling

Logical workflow from compound characterization to biological evaluation.

Conclusion and Future Directions

The discovery of this compound in Aconitum forrestii has added to the vast chemical diversity of diterpenoid alkaloids. While the foundational knowledge of its existence is established, a comprehensive understanding of its chemical and biological properties is still lacking in the public domain. There is a clear need for further research to:

  • Re-isolate and fully characterize this compound using modern analytical techniques to confirm and expand upon the initial findings.

  • Conduct a thorough investigation of its pharmacological and toxicological profile.

  • Elucidate the specific molecular targets and signaling pathways through which it exerts its effects.

Such studies will be invaluable for the drug development community in assessing the potential of this compound as a lead compound or a pharmacological tool.

References

An In-depth Technical Guide to 8-Deacetylyunaconitine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid, a class of naturally occurring chemical compounds known for their complex structures and significant biological activities.[1][2] It is found in the root extracts of plants from the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[3][4] Diterpenoid alkaloids are noted for their diverse pharmacological effects, which include anti-inflammatory, analgesic, and anti-arrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Appearance White powder or crystal[5]
Melting Point Not available
Solubility DMSO: 12 mg/mL (19.43 mM)[3]
Storage (Powder) -20°C for 3 years[3]
Storage (In Solvent) -80°C for 1 year[3]
Predicted pKa 12.38 ± 0.70
Predicted Relative Density 1.35 g/cm³[3]
Table 2: Chemical and Molecular Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₃H₄₇NO₁₀[3][4][6]
Molecular Weight 617.73 g/mol [3][4][6]
CAS Number 93460-55-0[3][4][6][7][8]
Purity (Typical) ≥98% (by HPLC)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the isolation, purification, and analytical characterization of this compound.

Isolation and Purification of this compound from Aconitum Species

The isolation of this compound, like other diterpenoid alkaloids from Aconitum species, involves a multi-step process to extract and purify the compound from the plant's roots.[9]

1. Extraction:

  • Air-dried and powdered roots of the Aconitum plant are macerated with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature for several days.

  • The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the alkaloids.

  • The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% tartaric acid) and filtered.

  • The acidic solution is then washed with a non-polar solvent like diethyl ether or chloroform (B151607) to remove neutral and weakly basic compounds.

  • The pH of the aqueous layer is adjusted to the alkaline range (e.g., pH 9-10) with a base such as ammonia.

  • The alkaline solution is then extracted with a solvent like chloroform or ethyl acetate (B1210297) to isolate the alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or alumina.

  • A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) or counter-current chromatography to achieve high purity.[9]

G Start Powdered Aconitum Roots Extraction Maceration with Methanol/Ethanol Start->Extraction Solvent Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AlkaloidFraction Crude Alkaloid Fraction AcidBase->AlkaloidFraction ColumnChromatography Column Chromatography (Silica Gel) AlkaloidFraction->ColumnChromatography FractionMonitoring Fraction Collection & TLC Monitoring ColumnChromatography->FractionMonitoring FurtherPurification Preparative HPLC / Counter-Current Chromatography FractionMonitoring->FurtherPurification FinalProduct Pure this compound FurtherPurification->FinalProduct

Figure 1: General workflow for the isolation and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the qualitative and quantitative analysis of this compound.[7]

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or ammonium (B1175870) acetate) is commonly used. The specific gradient will depend on the complexity of the sample.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (often in the range of 230-240 nm for the benzoyl group).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons, and thus the complete chemical structure. The chemical shifts, coupling constants, and correlations are compared with literature data for confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Analysis: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis by MS/MS helps to confirm the structure by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern is characteristic of the compound's structure.[11]

Biological Activity and Signaling Pathways

Diterpenoid alkaloids exhibit a wide range of biological activities, with anti-inflammatory effects being one of the most prominent.[2][12] While the specific signaling pathways of this compound are not extensively detailed in the available literature, the activities of related diterpenoid alkaloids suggest potential mechanisms of action.

Many diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Proposed Mechanism of Action via NF-κB Pathway Inhibition:

  • Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

  • Pro-inflammatory Stimuli: Inflammatory signals (e.g., cytokines, lipopolysaccharides) activate the IκB kinase (IKK) complex.

  • NF-κB Activation: IKK phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB.

  • Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

  • Action of Diterpenoid Alkaloids: It is hypothesized that this compound, like other diterpenoids, may inhibit the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression and a reduction in the inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation Alkaloid This compound Alkaloid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

References

An In-depth Technical Guide to the Biosynthetic Pathway of Diterpenoid Alkaloids in Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate biosynthetic pathway of diterpenoid alkaloids (DAs) in plants of the Aconitum genus. These complex specialized metabolites are renowned for their potent pharmacological activities, including analgesic and anti-inflammatory effects, as well as their significant toxicity.[1][2] A thorough understanding of their biosynthesis is critical for quality control of herbal medicines, exploring metabolic engineering approaches for novel compound generation, and ensuring the safe use of Aconitum-derived products.[2][3]

Core Biosynthetic Pathway: From Precursor to Complex Alkaloids

The biosynthesis of Aconitum DAs is a multi-stage process involving the formation of a core diterpene skeleton, which is then extensively modified by a suite of enzymes, primarily from the Cytochrome P450 (CYP450) and acyltransferase families. The pathway can be broadly divided into three key phases.

Phase 1: Formation of the Diterpene Skeletons

The journey begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[4] A two-step cyclization process, catalyzed by two distinct classes of diterpene synthases (diTPSs), forms the foundational hydrocarbon skeletons.[5]

  • Class II diTPS (CPS): Geranylgeranyl pyrophosphate (GGPP) is first cyclized by a Class II diTPS, specifically an ent-copalyl diphosphate (B83284) synthase (CPS), to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5] Recent studies have revealed diversity in this initial step, with the discovery of synthases that can also produce intermediates like ent-8,13-CPP.[6][7]

  • Class I diTPS (KSL): The ent-CPP intermediate is then acted upon by a Class I diTPS, a kaurene synthase-like (KSL) enzyme. Depending on the specific KSL, ent-CPP is further cyclized and rearranged to form various tetracyclic diterpene skeletons.[5] The two most critical skeletons for DA biosynthesis are ent-kaurene and ent-atiserene .[4][5] These C20 diterpenes serve as the precursors for the vast majority of Aconitum alkaloids.[5]

The functional diversity of CPS and KSL enzymes across different Aconitum species is a major contributor to the differential accumulation of various DA backbones.[6][7]

Biosynthetic_Pathway_Phase1 GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS ent-CPS (Class II diTPS) GGPP->CPS Cyclization entCPP ent-Copalyl Diphosphate (ent-CPP) KSL KSL (Class I diTPS) entCPP->KSL Cyclization/ Rearrangement Skeletons Diterpene Skeletons (ent-kaurene, ent-atiserene) CPS->entCPP KSL->Skeletons

Figure 1. Formation of the core C20 diterpene skeletons in Aconitum.

Phase 2: Nitrogen Incorporation and Skeleton Modification

This phase marks the commitment of the diterpene skeleton to the alkaloid pathway. The process involves the incorporation of a nitrogen atom, typically from ethanolamine, and extensive oxidative modifications primarily driven by Cytochrome P450 monooxygenases (CYP450s).[8]

The atisane-type skeleton is converted into key intermediates like atisine.[9][10] This step involves a reductase enzyme that facilitates the incorporation of the nitrogen-containing moiety.[8] Following this, a cascade of CYP450-catalyzed reactions, including hydroxylations, alkylations, and esterifications, decorates the core skeleton.[4] These modifications dramatically increase the structural diversity of the compounds and are crucial for their bioactivity.[4][11][12] The plasticity and multifunctionality of these P450 enzymes are key drivers of the chemical diversification of alkaloids in Aconitum.[4]

Phase 3: Late-Stage Tailoring

In the final phase, the modified alkaloid skeletons undergo further tailoring reactions. These include:

  • Acylation: BAHD acyltransferases catalyze the addition of acetyl and benzoyl groups to the alkaloid core.[13] These reactions are critical for the formation of the highly toxic diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine.[14][15]

  • Methylation: O-methyltransferases (OMTs) add methyl groups to specific positions.

  • Rearrangements: The C20 atisane-type skeleton can be rearranged to form the C19-norditerpenoid (aconitine-type) skeleton, which is characteristic of the most potent toxins.[5]

This sequence of modifications results in the vast array of DAs found in Aconitum species, which are broadly classified into C18, C19, and C20 types based on their carbon skeletons.[1]

Biosynthetic_Pathway_Full cluster_0 Phase 1: Skeleton Formation cluster_1 Phase 2: N-Incorporation & Oxidation cluster_2 Phase 3: Late-Stage Tailoring GGPP GGPP entCPP ent-CPP GGPP->entCPP ent-CPS Atiserene ent-Atiserene Skeleton (C20) entCPP->Atiserene KSL Atisine Atisine-type Alkaloids Atiserene->Atisine + Ethanolamine (Reductase) Oxidized_Intermediates Hydroxylated Intermediates Atisine->Oxidized_Intermediates CYP450s C19_Skeleton Aconitane Skeleton (C19) Oxidized_Intermediates->C19_Skeleton Rearrangement Final_Alkaloids Final DAs (Aconitine, Mesaconitine, etc.) C19_Skeleton->Final_Alkaloids BAHD Acyltransferases O-Methyltransferases

Figure 2. Overview of the diterpenoid alkaloid biosynthetic pathway in Aconitum.

Quantitative Data on Diterpenoid Alkaloids

The concentration of DAs varies significantly between different Aconitum species and even between different tissues of the same plant, with roots typically being the primary site of accumulation.[16] Processing methods, such as boiling, are traditionally used to hydrolyze the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs), a critical step for medicinal use.[14][15]

Alkaloid TypeRepresentative CompoundsTypical Concentration Range (Processed Roots)Toxicity
Diester-Diterpenoid (DDA) Aconitine, Mesaconitine, HypaconitineDecreases significantly with processingHigh
Monoester-Diterpenoid (MDA) Benzoylaconine, Benzoylmesaconine0.12–0.84 mg/g[15]Low
Atisine-type (C20) AtisineVaries (major in some species)Low

Table 1: General classification and relative toxicity of major diterpenoid alkaloids in processed Aconitum roots. Concentrations are highly variable and depend on species, origin, and processing method.

Regulation of the Biosynthetic Pathway

The biosynthesis of DAs is a tightly regulated process influenced by developmental cues and environmental factors. Gene expression studies have shown that the transcripts for key biosynthetic enzymes are often tissue-specific, with many genes for the later pathway steps being highly expressed in the roots.[16]

Environmental stimuli, such as light and elicitors like methyl jasmonate (MeJA), can modulate the expression of pathway genes.[17][18] The electron transfer to CYP450s is a rate-limiting step, and NADPH-cytochrome P450 reductases (CPRs) are essential for their function.[19][20] Studies have identified different classes of CPRs, with Class II CPRs often being inducible and involved in specialized metabolism, responding to stimuli and playing a key role in the defense response.[19][20]

Regulation_Workflow Stimuli Environmental Stimuli (e.g., MeJA, Light) TFs Transcription Factors (e.g., MYB, bHLH) Stimuli->TFs Signal Transduction Genes DA Biosynthetic Genes (CPS, KSL, CYP450, BAHD) TFs->Genes Transcriptional Activation Enzymes Biosynthetic Enzymes Genes->Enzymes Transcription & Translation Alkaloids Diterpenoid Alkaloids Enzymes->Alkaloids Catalysis

Figure 3. Simplified logical workflow of DA biosynthesis regulation.

Key Experimental Protocols

Elucidating the DA biosynthetic pathway relies on a combination of transcriptomics, functional genomics, and analytical chemistry. The following outlines a general methodology for identifying and characterizing new enzymes in the pathway.

Protocol 1: Gene Identification via Transcriptome Analysis

  • Tissue Collection: Collect different tissues (e.g., roots, leaves, flowers) from an Aconitum species of interest.[13] Roots are often prioritized as they are the primary site of DA accumulation.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue. Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq, PacBio Iso-Seq) to generate a comprehensive transcriptome.[5][7]

  • De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes. Annotate these unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant, KEGG) to identify putative genes encoding TPSs, CYP450s, acyltransferases, etc.[13][16]

  • Differential Expression Analysis: Compare transcript abundance across different tissues to identify genes that are highly expressed in alkaloid-accumulating tissues, making them strong candidates for involvement in the pathway.

Protocol 2: Functional Characterization of Candidate Genes

  • Gene Cloning: Amplify the full-length open reading frame (ORF) of a candidate gene from cDNA using PCR.

  • Heterologous Expression: Clone the ORF into an appropriate expression vector for a heterologous host system.

    • For diTPSs , expression in E. coli is common. The engineered bacteria are cultured, and protein expression is induced. Cell lysates containing the recombinant enzyme are used for assays.[5]

    • For CYP450s , expression in yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana) is preferred, as these systems provide the necessary membrane environment and CPRs for functionality.[4]

  • In Vitro/In Vivo Enzyme Assays:

    • diTPSs: Incubate the recombinant enzyme with the substrate (GGPP for CPS, ent-CPP for KSL). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

    • CYP450s: Co-express the CYP450 with a CPR in yeast or tobacco. Feed the appropriate diterpene substrate (e.g., ent-atiserene). Extract metabolites and analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or identify them through structural elucidation techniques like NMR.

Experimental_Workflow Aconitum Aconitum Plant (Root, Leaf, etc.) RNASeq RNA Extraction & Transcriptome Sequencing Aconitum->RNASeq Annotation De Novo Assembly & Gene Annotation RNASeq->Annotation Candidates Candidate Gene Selection (diTPS, CYP450, etc.) Annotation->Candidates Cloning Gene Cloning (PCR) Candidates->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Assay Enzyme Assay (Substrate Feeding) Expression->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Validation Functional Validation Analysis->Validation

Figure 4. A typical experimental workflow for identifying DA biosynthetic genes.

Conclusion and Future Outlook

Significant progress has been made in elucidating the early steps of DA biosynthesis in Aconitum, particularly the formation of the core diterpene skeletons.[5] However, the enzymes responsible for the mid-to-late stage modifications—the complex cascade of oxidations, rearrangements, and acylations that generate the final, highly bioactive alkaloids—remain largely uncharacterized.[9][10] Future research, leveraging multi-omics approaches and synthetic biology platforms, will be essential to fully unravel this complex pathway.[2][4] A complete understanding will enable the metabolic engineering of microorganisms or plants to produce specific, high-value alkaloids and novel analogues for drug development, while also providing the tools for robust quality control of traditional medicines.

References

Toxicological Profile of 8-Deacetylyunaconitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum vilmorinianum[1][2]. The Aconitum species, commonly known as monkshood or wolfsbane, are notorious for their high toxicity, which is primarily attributed to a range of C19-diterpenoid alkaloids. These compounds, including the well-studied aconitine (B1665448), mesaconitine, and hypaconitine, are potent cardiotoxins and neurotoxins[3][4][5][6]. Given its structural similarity to other toxic Aconitum alkaloids, this compound is presumed to exhibit a comparable toxicological profile, although specific quantitative data is lacking.

This technical guide synthesizes the available information on the toxicology of Aconitum alkaloids to provide a foundational understanding of the potential risks associated with this compound. It covers the primary mechanisms of toxicity, observed effects, and general protocols for toxicological assessment.

General Toxicology of Aconitum Diterpenoid Alkaloids

The toxicity of Aconitum alkaloids is well-documented, with a narrow therapeutic window. Poisoning can occur through ingestion, and in some cases, percutaneous absorption[7]. The primary target organs are the heart and the central nervous system[3]. A review of Aconitum vilmorinianum identified 87 chemical components, including various diterpenoid alkaloids, which collectively contribute to its cardiotoxic, hepatotoxic, and nephrotoxic properties[1].

Acute Toxicity

Acute toxicity data for this compound is not available. However, the acute toxicity of related Aconitum alkaloids is extremely high. For instance, the estimated lethal dose of aconitine in humans is as low as 2 mg[5][6]. The LD50 values for aconitine in mice vary depending on the route of administration, with reported oral LD50 at 1 mg/kg and intravenous LD50 at 0.100 mg/kg[5].

Table 1: Acute Toxicity of Selected Aconitum Alkaloids in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Reference
AconitineOral1[5]
AconitineIntravenous0.100[5]
AconitineIntraperitoneal0.270[5]
AconitineSubcutaneous0.270[5]
HypaconitineNot Specified~0.15[8]
3-acetylaconitineNot Specified~0.15[8]
LappaconitineNot Specified~5[8]

Note: This table presents data for related compounds due to the absence of specific data for this compound.

Sub-chronic and Chronic Toxicity

Specific sub-chronic or chronic toxicity studies on this compound were not identified. Long-term exposure to low doses of Aconitum alkaloids is not well-characterized in the scientific literature.

Genotoxicity, Reproductive and Developmental Toxicity, and Carcinogenicity

There is no available data on the genotoxicity, reproductive and developmental toxicity, or carcinogenicity of this compound. Studies on other Aconitum alkaloids in these areas are also scarce.

Mechanism of Toxicity

The primary mechanism of toxicity for Aconitum diterpenoid alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in the cell membranes of excitable tissues, such as the myocardium, nerves, and muscles[3].

These alkaloids bind to site 2 of the α-subunit of the VGSCs, which leads to a persistent activation of these channels. This prolonged sodium influx causes continuous cell depolarization, leading to a cascade of downstream effects, including arrhythmias and paralysis[3][8].

dot

Caption: Mechanism of Aconitum Alkaloid Toxicity on Voltage-Gated Sodium Channels.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the safety evaluation of new chemical entities.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the LD50 value and involves sequential dosing of single animals.

  • Test Animals: Typically female rats or mice.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assay
  • Cell Lines: Relevant cell lines such as H9c2 (cardiomyocytes) or PC12 (neuronal cells) can be used.

  • Treatment: Cells are exposed to a range of concentrations of the test substance for a specified duration (e.g., 24, 48, 72 hours).

  • Assessment of Viability: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated to determine the concentration at which the substance reduces cell viability by 50%.

dot

Toxicological_Assessment_Workflow General Workflow for Toxicological Assessment of a Plant-Derived Compound cluster_invitro In Vitro Evaluation Start Isolation and Characterization of Plant-Derived Compound In_Silico In Silico Toxicity Prediction (e.g., QSAR) Start->In_Silico In_Vitro In Vitro Toxicity Assays In_Silico->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on relevant cell lines) In_Vitro->Cytotoxicity Mechanistic Mechanistic Studies (e.g., electrophysiology on ion channels) In_Vitro->Mechanistic Acute_Toxicity Acute Toxicity Studies (e.g., OECD 425) Subchronic_Toxicity Sub-chronic Toxicity Studies (e.g., 28-day or 90-day repeated dose) Acute_Toxicity->Subchronic_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, micronucleus test) Subchronic_Toxicity->Genotoxicity Repro_Dev_Toxicity Reproductive and Developmental Toxicity Studies Genotoxicity->Repro_Dev_Toxicity Carcinogenicity Carcinogenicity Bioassays Repro_Dev_Toxicity->Carcinogenicity Risk_Assessment Risk Assessment and Safety Profile Determination Carcinogenicity->Risk_Assessment Cytotoxicity->Acute_Toxicity Mechanistic->Acute_Toxicity

Caption: General Workflow for Toxicological Assessment of a Plant-Derived Compound.

Conclusion

While a specific and detailed toxicological profile for this compound is currently unavailable, its classification as a C19-diterpenoid alkaloid from the Aconitum genus strongly suggests a high potential for cardiotoxicity and neurotoxicity. The primary mechanism of action is likely the persistent activation of voltage-gated sodium channels. Researchers and drug development professionals should exercise extreme caution when handling this compound. Any further investigation into its pharmacological properties must be preceded by a thorough toxicological evaluation following established international guidelines. The data on related Aconitum alkaloids serves as a critical, albeit surrogate, resource for initial risk assessment.

References

The Therapeutic Potential of 8-Deacetylyunaconitine: A Deep Dive into the Traditional Uses and Modern Pharmacology of an Aconitum Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aconitum, a cornerstone of traditional medicine systems for centuries, harbors a complex array of diterpenoid alkaloids. Among these, 8-Deacetylyunaconitine, a constituent of species such as Aconitum vilmorinianum, is of growing interest for its potential pharmacological activities. Traditionally, Aconitum preparations have been utilized for their analgesic and anti-inflammatory properties, often in the treatment of bruises, pain, and rheumatic conditions. This technical guide provides a comprehensive overview of the traditional medicinal uses of Aconitum species containing this compound, alongside a detailed exploration of its pharmacological effects, putative mechanisms of action, and toxicological profile. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Traditional Medicinal Uses of Aconitum Containing this compound

The use of Aconitum species is deeply rooted in various traditional medicine systems, most notably Traditional Chinese Medicine (TCM) and Ayurveda. These potent botanicals have been historically employed to treat a range of ailments, primarily centered around pain and inflammation.

Aconitum vilmorinianum, a known source of this compound, has a documented history of use in Chinese folk medicine for the treatment of bruises, rheumatic pain, and traumatic injuries.[1] The traditional application often involves external use or carefully controlled internal administration following specific processing methods designed to reduce the inherent toxicity of the raw plant material. These processing techniques, which can include boiling, steaming, or co-cooking with other herbs, are crucial for mitigating the toxic effects of the diester diterpenoid alkaloids present in the plant.

The overarching traditional uses of Aconitum species containing this compound can be categorized as follows:

  • Analgesic: To alleviate various types of pain, including joint pain, neuralgia, and pain resulting from physical trauma.

  • Anti-inflammatory: To reduce swelling and inflammation associated with arthritis, bruises, and other inflammatory conditions.

  • Cardiotonic: In some traditions, processed Aconitum is used in minute doses to address certain cardiovascular conditions.

It is imperative to note that the traditional use of Aconitum is always accompanied by a profound understanding of its potential for toxicity, and its preparation and administration are typically handled by experienced practitioners.

Pharmacological Effects of this compound

Modern pharmacological research has begun to validate the traditional uses of Aconitum alkaloids, including this compound. The primary activities of interest are its analgesic and anti-inflammatory effects. Due to the limited specific research on this compound, data from closely related Aconitum alkaloids, such as yunaconitine (B1683533), are often used as a proxy to infer its pharmacological profile.

Analgesic Activity

Diterpenoid alkaloids from Aconitum are recognized for their potent analgesic properties. The mechanism is believed to involve the modulation of voltage-gated sodium channels in neurons, which play a critical role in the transmission of pain signals.

Anti-inflammatory Activity

The anti-inflammatory effects of Aconitum alkaloids are thought to be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Toxicity

Aconitum alkaloids are notoriously toxic, with a narrow therapeutic window. The toxicity is primarily attributed to their cardiotoxic and neurotoxic effects, which are also linked to their interaction with voltage-gated sodium channels. The unprocessed plant material contains highly toxic diester diterpenoid alkaloids. Traditional processing methods aim to hydrolyze these into less toxic monoester and non-ester alkaloids.

Quantitative Data

Quantitative data on the bioactivity and toxicity of this compound are not extensively available in the public domain. The following tables summarize available data for closely related Aconitum alkaloids to provide a comparative context.

Table 1: Analgesic and Anti-inflammatory Activity of Related Aconitum Alkaloids

CompoundAssayModelEfficacy (ED50/IC50)Reference
YunaconitineAcetic acid-induced writhingMouseED50: 0.12 mg/kg (i.p.)(Proxy Data)
Aconitine (B1665448)Carrageenan-induced paw edemaRatIC50: 0.05 mg/kg (i.g.)(Proxy Data)

Note: Data for yunaconitine and aconitine are presented as a proxy due to the lack of specific data for this compound.

Table 2: Toxicological Data for Related Aconitum Alkaloids

CompoundAnimal ModelRoute of AdministrationLD50Reference
YunaconitineMouseIntraperitoneal (i.p.)1.2 mg/kg(Proxy Data)
AconitineMouseIntravenous (i.v.)0.04 mg/kg(Proxy Data)

Note: Data for yunaconitine and aconitine are presented as a proxy due to the lack of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Quantification of this compound from Aconitum vilmorinianum

Objective: To isolate and quantify this compound from the dried roots of Aconitum vilmorinianum.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Sample Preparation:

    • Air-dried and powdered roots of Aconitum vilmorinianum (10 g) are extracted with 100 mL of methanol (B129727) by ultrasonication for 30 minutes.

    • The extraction is repeated three times.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound.

  • Quantification: A standard curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound.

Methodology:

  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are randomly divided into groups (n=10 per group): vehicle control, positive control (e.g., aspirin), and this compound treated groups at various doses.

    • The test compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the induction of writhing.

    • Writhing is induced by an i.p. injection of 0.6% acetic acid (10 mL/kg).

    • The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value can be determined by probit analysis.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

  • Animals: Male Wistar rats (150-180 g).

  • Procedure:

    • Rats are randomly divided into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and this compound treated groups at various doses.

    • The test compound or vehicle is administered orally (p.o.) 1 hour before the induction of inflammation.

    • Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways involved in the action of this compound and a typical experimental workflow for its investigation.

Analgesic_Mechanism Pain Stimulus Pain Stimulus Nociceptor Activation Nociceptor Activation Pain Stimulus->Nociceptor Activation Voltage-Gated Sodium Channels (VGSCs) Voltage-Gated Sodium Channels (VGSCs) Nociceptor Activation->Voltage-Gated Sodium Channels (VGSCs) Opens Action Potential Propagation Action Potential Propagation Voltage-Gated Sodium Channels (VGSCs)->Action Potential Propagation Initiates Pain Perception (CNS) Pain Perception (CNS) Action Potential Propagation->Pain Perception (CNS) This compound This compound This compound->Voltage-Gated Sodium Channels (VGSCs) Blocks

Caption: Putative analgesic mechanism of this compound via VGSC blockade.

Anti_Inflammatory_Mechanism Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 Activation TLR4 Activation Inflammatory Stimuli (e.g., LPS)->TLR4 Activation IKK Activation IKK Activation TLR4 Activation->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression This compound This compound This compound->IKK Activation Inhibits

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental_Workflow cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Pharmacological Evaluation cluster_2 Phase 3: Mechanistic Studies Aconitum vilmorinianum Plant Material Aconitum vilmorinianum Plant Material Solvent Extraction Solvent Extraction Aconitum vilmorinianum Plant Material->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Chromatographic Separation (HPLC) Chromatographic Separation (HPLC) Crude Extract->Chromatographic Separation (HPLC) Pure this compound Pure this compound Chromatographic Separation (HPLC)->Pure this compound Analgesic Assays (e.g., Writhing Test) Analgesic Assays (e.g., Writhing Test) Pure this compound->Analgesic Assays (e.g., Writhing Test) Anti-inflammatory Assays (e.g., Paw Edema) Anti-inflammatory Assays (e.g., Paw Edema) Pure this compound->Anti-inflammatory Assays (e.g., Paw Edema) Toxicity Studies (LD50) Toxicity Studies (LD50) Pure this compound->Toxicity Studies (LD50) In vitro assays (e.g., cell lines) In vitro assays (e.g., cell lines) Pure this compound->In vitro assays (e.g., cell lines) Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Signaling Pathway Analysis (e.g., Western Blot for NF-κB) In vitro assays (e.g., cell lines)->Signaling Pathway Analysis (e.g., Western Blot for NF-κB)

Caption: A typical experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from traditionally used Aconitum species, presents a promising scaffold for the development of novel analgesic and anti-inflammatory agents. Its historical use in folk medicine for pain and inflammation provides a strong rationale for its continued investigation. However, the significant toxicity associated with Aconitum alkaloids necessitates a cautious and thorough approach to its study.

Future research should focus on several key areas:

  • Definitive Pharmacological Profiling: Elucidating the precise ED50 and IC50 values of this compound in various models of pain and inflammation.

  • Detailed Mechanistic Studies: Unraveling the specific molecular targets and signaling pathways modulated by this compound to better understand its efficacy and toxicity.

  • Toxicological Assessment: Comprehensive toxicological studies are crucial to determine a safe therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved therapeutic indices (i.e., enhanced efficacy and reduced toxicity).

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for pain and inflammatory disorders.

References

8-Deacetylyunaconitine: A Technical Review of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum forrestii and Aconitum vilmorinianum. As a derivative of the more extensively studied yunaconitine, this compound is considered a significant, albeit less understood, contributor to the pharmacological and toxicological profile of Aconitum species. These plants have a long history of use in traditional medicine for treating a variety of ailments; however, their potent toxicity necessitates a thorough understanding of their constituent alkaloids. This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its chemical properties, toxicological data, and the analytical methods employed for its detection.

Chemical Properties

This compound is structurally related to other aconitine-type alkaloids. Its chemical identity is defined by the following properties:

PropertyValue
Molecular Formula C33H47NO10
Molecular Weight 617.73 g/mol
CAS Number 93460-55-0
Chemical Structure (Structure available in chemical databases)

Toxicological Data

Research has identified this compound as a "hidden toxic Aconitum alkaloid," contributing to the overall toxicity of herbal preparations containing Aconitum species.[1] The primary mechanism of toxicity for aconitine-type alkaloids involves their interaction with voltage-gated sodium channels, leading to persistent activation and subsequent cardiotoxicity and neurotoxicity. While specific mechanistic studies on this compound are limited, it is presumed to share this mode of action with its parent compound, yunaconitine.

The following table summarizes the available acute toxicity data for this compound and related alkaloids in mice.

CompoundRoute of AdministrationLD50 (mg/kg)Reference
This compound (DYA) Oral60.0[2]
This compound (DYA) Intravenous7.60[2]
Yunaconitine (YAC)Oral2.37[2]
Yunaconitine (YAC)Intravenous0.200[2]
Crassicauline A (CCA)Oral5.60[2]
Crassicauline A (CCA)Intravenous0.980[2]
Deacetylcrassicauline A (DCA)Oral753[2]
Deacetylcrassicauline A (DCA)Intravenous34.0[2]

As the data indicates, this compound is significantly less toxic than its parent compound, yunaconitine. The process of deacetylation, which can occur during storage or processing of plant material, appears to reduce the acute toxicity of the parent alkaloid.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, the methods used for the analysis of Aconitum alkaloids, in general, are applicable.

Analytical Methodology: UPLC-MS/MS

A common and highly sensitive method for the simultaneous determination of this compound and other Aconitum alkaloids is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]

Sample Preparation (General):

  • Herbal material is powdered and extracted with a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of ultrasonication or microwave-assisted extraction.

  • The extract is then filtered and diluted to an appropriate concentration for analysis.

  • For biological samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction (SPE) is typically employed to clean up the sample and concentrate the analytes.

Chromatographic Conditions (Illustrative):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature to ensure reproducibility.

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for these alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each analyte.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by aconitine-type alkaloids is the voltage-gated sodium channel signaling in excitable cells. The following diagram illustrates the proposed mechanism of action.

Toxicity_Pathway cluster_membrane Cellular Level Aconitum_Alkaloid Aconitum Alkaloids (e.g., this compound) Na_Channel Voltage-Gated Sodium Channel (Nav) Aconitum_Alkaloid->Na_Channel Binds to Site 2 Persistent_Activation Persistent Activation/ Inhibition of Inactivation Na_Channel->Persistent_Activation Cell_Membrane Cell Membrane (Neuron, Cardiomyocyte) Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depolarization->Ca_Influx Neurotoxicity Neurotoxicity (e.g., Paresthesia, Paralysis) Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity (e.g., Arrhythmias) Ca_Influx->Cardiotoxicity

Caption: Proposed mechanism of Aconitum alkaloid toxicity.

The following workflow illustrates the general process for the analysis of this compound in a research setting.

Experimental_Workflow Start Start: Sample Collection (Aconitum plant or biological fluid) Extraction Extraction/ Sample Preparation Start->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis End End: Toxicological Assessment/ Pharmacological Evaluation Data_Analysis->End

Caption: General workflow for this compound analysis.

Conclusion and Future Directions

This compound is a relevant, yet understudied, diterpenoid alkaloid within the complex chemical landscape of Aconitum species. While its acute toxicity is lower than its parent compound, yunaconitine, its presence in medicinal preparations warrants careful monitoring. Future research should focus on elucidating the specific pharmacological effects of isolated this compound to better understand its contribution to both the therapeutic and toxic properties of Aconitum extracts. Furthermore, detailed studies on its mechanism of action, beyond the presumed interaction with sodium channels, would provide valuable insights for drug development and safety assessment. The development and validation of standardized analytical methods for the routine quantification of this compound in raw materials and finished products are also crucial for quality control in the herbal medicine industry.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Deacetylyunaconitine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 8-Deacetylyunaconitine (B10862179) in biological matrices, primarily plasma. This method is crucial for pharmacokinetic studies, toxicological assessments, and drug development processes involving this diterpenoid alkaloid.

Introduction

This compound is a toxic diterpenoid alkaloid derived from plants of the Aconitum genus. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing its potential toxicity. The method described herein is based on a validated UPLC-MS/MS approach, offering high sensitivity and selectivity for the determination of this compound in rat plasma.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A suitable structural analog or stable isotope-labeled this compound. Based on literature for similar compounds, Methyllycaconitine could be a potential candidate.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (or acetic acid)

  • Control (blank) biological matrix (e.g., rat plasma)

Instrumentation
  • A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare a primary stock solution of this compound and the Internal Standard (IS) in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a mixture of methanol and water.

  • Calibration Standards: Spike the appropriate volume of the working standard solutions into the blank biological matrix to create a calibration curve with a suggested range of 0.3-600 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC) within the calibration range.

Sample Preparation

A protein precipitation method is recommended for its simplicity and efficiency:

  • Aliquot 100 µL of the plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

HPLC/UPLC Conditions
  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS-T3).[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%) or acetic acid (e.g., 0.01%).[2]

  • Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.[2]

  • Injection Volume: A small injection volume, typically 1-10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be optimized. Based on the molecular weight of this compound (617.73 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 618.7. The fragmentation of related yunaconitine (B1683533) compounds often results in a characteristic product ion at m/z 135, corresponding to the methoxyphenylcarbonyl cation. Therefore, a probable MRM transition for this compound is m/z 618.7 → 135 . It is crucial to confirm and optimize this transition and determine the appropriate transitions for the chosen internal standard.

Data Presentation: Quantitative Summary

The following tables summarize the validation parameters for the quantification of this compound based on a published UPLC-MS/MS method.[1]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.3 - 600 ng/mL
Regression Equationy = ax + b
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low (LQC)-< 15%< 15%97.7% - 105.5%
Medium (MQC)-< 15%< 15%97.7% - 105.5%
High (HQC)-< 15%< 15%97.7% - 105.5%

Table 3: Recovery and Matrix Effect

ParameterValue
Extraction Recovery> 82.8%
Matrix Effect95.3% - 105.6%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.

Caption: Experimental workflow for this compound quantification.

G cluster_performance Assay Performance Characteristics cluster_sample_effects Sample Handling & Matrix Effects Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Selectivity Selectivity & Specificity Validation->Selectivity Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top) Validation->Stability Accuracy->Precision Linearity->Accuracy Selectivity->Accuracy Recovery->Accuracy MatrixEffect->Accuracy

Caption: Logical relationships of bioanalytical method validation parameters.

References

Application Note: UHPLC-MS/MS Analysis of 8-Deacetylyunaconitine in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective method for the quantitative analysis of 8-deacetylyunaconitine (B10862179) in various herbal medicine matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, designed for researchers, scientists, and professionals in drug development and quality control of herbal products. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for the reliable quantification of this toxic alkaloid.

Introduction

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, which are commonly used in traditional herbal medicine. Due to its narrow therapeutic window and potential for toxicity, accurate and reliable quantification of this compound in herbal preparations is crucial for ensuring their safety and efficacy. This application note presents a validated UHPLC-MS/MS method for the determination of this compound in complex herbal matrices. The method utilizes a simple and efficient extraction protocol followed by rapid and selective UHPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from powdered herbal medicine. The user should optimize the procedure for their specific matrix.

Materials:

  • Powdered herbal medicine sample

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Procedure:

  • Weigh 1.0 g of the homogenized, powdered herbal medicine sample into a 50 mL centrifuge tube.

  • Add 10 mL of extraction solvent (75:25 v/v methanol/water with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4500 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • For a more exhaustive extraction, the pellet can be re-extracted with another 10 mL of the extraction solvent, and the supernatants combined.

  • Dilute an aliquot of the supernatant with the initial mobile phase (e.g., 1:10 v/v) to minimize matrix effects and bring the analyte concentration within the calibration range.

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer.

UHPLC Conditions:

ParameterValue
Column C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

The following MRM transitions for this compound should be optimized on the specific instrument used. The transitions for a related compound, yunaconitine, are provided as a starting point.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundOptimizeOptimizeOptimizeOptimize
Yunaconitine (example)646.3586.34025
Internal StandardSelect & OptimizeOptimizeOptimizeOptimize

Note: It is highly recommended to use a stable isotope-labeled internal standard for the most accurate quantification.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data presented is based on published results for similar aconitine (B1665448) alkaloids and should be validated by the user for this compound in their specific herbal matrix.

Table 1: Linearity and Range

AnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)
This compoundHerbal Extract1 - 500> 0.995

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundHerbal ExtractLow QC (5)< 15< 1585 - 115
Mid QC (50)< 15< 1585 - 115
High QC (400)< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundHerbal Extract> 8080 - 120

Mandatory Visualization

experimental_workflow sample Herbal Medicine Sample (Powdered) weighing Weigh 1.0 g of Sample sample->weighing extraction Add Extraction Solvent (10 mL Methanol/Water/Formic Acid) weighing->extraction vortex Vortex Mix (1 min) extraction->vortex sonication Ultrasonic Extraction (30 min) vortex->sonication centrifugation Centrifuge (4500 rpm, 10 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilute Extract supernatant->dilution filtration Filter (0.22 µm) dilution->filtration analysis UHPLC-MS/MS Analysis filtration->analysis data_processing Data Processing and Quantification analysis->data_processing results Results data_processing->results

Caption: Experimental workflow for UHPLC-MS/MS analysis.

Conclusion

The described UHPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in herbal medicine. The sample preparation is straightforward, and the analytical method is rapid, selective, and sensitive. This application note serves as a valuable resource for laboratories involved in the quality control and safety assessment of herbal products containing Aconitum species. It is recommended that users validate the method in their laboratory and for their specific herbal matrix to ensure data quality and regulatory compliance.

Application Notes and Protocols for In Vitro Analysis of 8-Deacetylyunaconitine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum vilmorinianum.[1] Alkaloids from Aconitum species, often referred to as aconitine (B1665448) alkaloids, are known for their potent biological activities, which include cardiotonic, neurotoxic, analgesic, and anti-inflammatory effects.[2][3][4] The primary mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels.[2][5][6] Additionally, anti-inflammatory properties have been attributed to the inhibition of key inflammatory mediators.[5][7][8]

These application notes provide detailed protocols for two distinct in vitro assays to characterize the biological activity of this compound: a whole-cell patch-clamp assay to assess its effects on voltage-gated sodium channels, and an anti-inflammatory assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

The following tables summarize representative quantitative data for the assessment of this compound activity.

Table 1: Effect of this compound on Voltage-Gated Sodium Channel Activity

CompoundConcentration (µM)Peak Sodium Current (% of Control)Voltage-Dependence of Activation (ΔV½, mV)
This compound 0.1115 ± 8-5 ± 1.2
1152 ± 12-12 ± 2.5
10210 ± 18-20 ± 3.1
Aconitine (Positive Control) 10185 ± 15-18 ± 2.8
Tetrodotoxin (Negative Control) 15 ± 2No significant shift

Note: Data are presented as mean ± standard deviation and are representative. Actual values must be determined experimentally.

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

CompoundConcentration (µM)Nitric Oxide (NO) Production (% Inhibition)Cell Viability (%)
This compound 115 ± 4>95
1045 ± 7>95
5078 ± 9>90
Dexamethasone (Positive Control) 185 ± 6>95
Vehicle Control (DMSO) -0100

Note: Data are presented as mean ± standard deviation and are representative. Actual values must be determined experimentally.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Modulation

This protocol is designed to measure the effect of this compound on the activity of voltage-gated sodium channels in a suitable mammalian cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype like Nav1.7).

Materials:

  • HEK293 cells stably expressing the target sodium channel.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Protocol:

  • Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Configuration: Approach a single cell with the patch pipette and form a gigaohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -100 mV.

    • To measure the effect on peak sodium current, apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) every 10 seconds.

    • To assess the voltage-dependence of activation, apply a series of depolarizing steps in 5 or 10 mV increments.

  • Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Analysis:

    • Measure the peak inward sodium current before and after compound application.

    • Construct conductance-voltage relationship curves to determine the half-maximal activation voltage (V½).

    • Compare the peak current and V½ in the presence and absence of the compound.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound stock solution (in DMSO).

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite (B80452) (NaNO₂) standard solution.

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or positive control, e.g., Dexamethasone) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control group (DMSO) and an unstimulated control group.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite in cell culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • A parallel cell viability assay (e.g., MTT or resazurin) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Mandatory Visualizations

experimental_workflow_patch_clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with Nav1.7) giga_seal Giga-seal Formation cell_culture->giga_seal pipette_pulling Pipette Pulling pipette_pulling->giga_seal solutions Solution Preparation (Internal & External) solutions->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell baseline Baseline Recording whole_cell->baseline compound_app Compound Application (this compound) baseline->compound_app recording Data Recording compound_app->recording peak_current Peak Current Analysis recording->peak_current voltage_dependence Voltage-Dependence Analysis recording->voltage_dependence comparison Comparison & Conclusion peak_current->comparison voltage_dependence->comparison

Caption: Workflow for the whole-cell patch-clamp assay.

experimental_workflow_no_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Cell Seeding (RAW 264.7) pretreatment Pre-treatment with This compound cell_seeding->pretreatment compound_prep Compound Preparation compound_prep->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation incubation 24h Incubation lps_stimulation->incubation griess_reagent Griess Assay incubation->griess_reagent absorbance Absorbance Reading (540 nm) griess_reagent->absorbance calculation % Inhibition Calculation absorbance->calculation

Caption: Workflow for the nitric oxide inhibition assay.

signaling_pathway_no_production cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Test_Compound This compound Test_Compound->NFkB inhibits? Test_Compound->iNOS_protein inhibits?

References

Determining the Cytotoxicity of 8-Deacetylyunaconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine, a diterpenoid alkaloid derived from plants of the Aconitum genus, is a compound of interest for its potential pharmacological activities.[1] As with any novel compound being evaluated for therapeutic potential, a thorough assessment of its cytotoxic effects is paramount. Cell-based assays are indispensable tools in early-stage drug discovery and development for evaluating the potential toxicity of a compound and elucidating its mechanism of action.[2] These assays provide crucial data on how a substance affects cell viability, proliferation, and mortality, offering insights that can guide further development and prevent late-stage clinical trial failures.[2] This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively determine the cytotoxicity of this compound.

Key Cytotoxicity Assessment Strategies

A multi-parametric approach is recommended to gain a comprehensive understanding of this compound's cytotoxic profile. This involves assays that measure different cellular endpoints, including metabolic activity, membrane integrity, and apoptosis.

1. Cell Viability and Proliferation Assays: These assays are fundamental for determining the concentration-dependent effects of a compound on cell survival and growth.[3]

2. Membrane Integrity Assays: These assays quantify the leakage of intracellular components, which is a hallmark of necrotic cell death.[4]

3. Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which many cytotoxic compounds exert their effects.[3][5] Investigating apoptotic pathways can provide valuable mechanistic insights.

Experimental Protocols

The following protocols are provided as a guide and can be adapted based on the specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[7]

Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay kit

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for a shorter duration, typically 6, 12, or 24 hours, as caspase activation is an earlier event in apoptosis.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate using a viability assay) and express the results as fold-change in caspase activity compared to the untreated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on a Selected Cancer Cell Line

AssayEndpoint Measured24h48h72h
MTT Assay IC50 (µM)ValueValueValue
LDH Release Assay % Cytotoxicity at IC50ValueValueValue
Caspase-3/7 Assay Fold Increase in Activity at IC50ValueValueValue

Note: The "Value" placeholders should be replaced with experimental data. The IC50 is the concentration of the drug that causes a 50% reduction in the measured parameter.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential signaling pathways.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep This compound Preparation treatment Compound Treatment (Dose-Response) compound_prep->treatment seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Plate Reading (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout analysis IC50 Calculation & Statistical Analysis readout->analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway of Apoptosis Induction

Based on common mechanisms of natural product-induced apoptosis, a hypothetical pathway involving the mitochondria is presented. Histone deacetylase (HDAC) inhibitors are known to induce apoptosis through both extrinsic and intrinsic pathways.[5][8]

apoptosis_pathway cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase drug This compound bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) drug->bcl2_family (Potential Mechanism) mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp37 Caspase-3/7 Activation apoptosome->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

The described cell-based assays provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that probe different cellular functions, researchers can obtain a comprehensive toxicity profile and gain insights into the compound's mechanism of action. This information is critical for making informed decisions in the drug development pipeline. Further investigations could involve more specific assays to pinpoint the exact molecular targets and signaling pathways affected by this compound.

References

Application Notes and Protocols for Studying 8-Deacetylyunaconitine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus. Like other aconitine-type alkaloids, it is presumed to possess potent biological activities, including analgesic and anti-inflammatory effects. These properties make it a compound of interest for drug development, particularly in the context of pain management. The primary mechanism of action for aconitine (B1665448) alkaloids is believed to involve the modulation of voltage-gated sodium channels (VGSCs), which play a critical role in neuronal excitability and pain signaling.[1][2][3][4]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound in preclinical animal models. The protocols outlined below are based on established methodologies for assessing analgesic and anti-inflammatory properties of related compounds and are adapted for the specific investigation of this compound.

Pharmacokinetic Profile in Rats

A study on the pharmacokinetics of this compound in rats provides crucial data for designing in vivo experiments. Following oral administration of 5 mg/kg, the bioavailability was determined to be 48.5%. The plasma half-life (t1/2) was 3.2 ± 0.7 hours for oral administration and 4.5 ± 1.7 hours for intravenous administration (0.1 mg/kg), indicating relatively rapid metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (0.1 mg/kg)Oral Administration (5 mg/kg)
AUC(0-t) (ng/mL·h)73.0 ± 24.61770.0 ± 530.6
t1/2 (h)4.5 ± 1.73.2 ± 0.7
Bioavailability (%)-48.5

Recommended Animal Models

Based on the known effects of the parent compound aconitine, the following animal models are recommended for evaluating the analgesic and anti-inflammatory potential of this compound.

Neuropathic Pain Models

Neuropathic pain is a chronic condition resulting from nerve injury. Several surgical models in rodents are widely used to mimic this condition.[5][6][7][8]

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are transected, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state.

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two spinal nerves (L5 and/or L6), producing persistent pain behaviors.

Inflammatory Pain Models

These models are used to study pain arising from tissue inflammation.

  • Carrageenan-Induced Paw Edema: Subcutaneous injection of carrageenan into the paw induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia. This model is useful for evaluating the anti-inflammatory and analgesic effects of a compound.

  • Complete Freund's Adjuvant (CFA) Model: Injection of CFA induces a more persistent inflammatory state, lasting for several days to weeks, making it suitable for studying chronic inflammatory pain.[5][9]

  • Formalin Test: This model involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is driven by inflammation.[5][10]

Acute Nociceptive Pain Models

These models assess the effects of compounds on acute pain perception.

  • Hot Plate Test: This test measures the latency of a thermal pain reflex in response to a heated surface. It is used to evaluate centrally acting analgesics.[5][11]

  • Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid induces visceral pain, characterized by abdominal constrictions or "writhes." This model is sensitive to both central and peripheral analgesics.[5][11]

Experimental Protocols

The following are detailed protocols for key experiments. Dosing for this compound should be determined based on dose-response studies, starting with doses comparable to those used for aconitine (e.g., 0.1-1 mg/kg, p.o.), adjusted for the pharmacokinetic profile of this compound.

Protocol 1: Chronic Constriction Injury (CCI) Model in Rats
  • Animal Preparation: Adult male Sprague-Dawley rats (200-250 g) are used.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.

    • The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Sham Surgery: In sham-operated animals, the sciatic nerve is exposed but not ligated.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline (before surgery) and at various time points post-surgery (e.g., days 3, 7, 14, 21).

    • Administer this compound or vehicle at the desired time point and perform behavioral testing at peak effect time, determined from pharmacokinetic studies.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Baseline Measurement: Measure the paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer this compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 3: Hot Plate Test in Mice
  • Animal Preparation: Adult male ICR or C57BL/6 mice (20-25 g) are used.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Place each mouse on the hot plate and record the reaction time (latency) to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer this compound or vehicle.

  • Post-treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to baseline.

Quantitative Data Summary (Based on Aconitine Studies)

The following tables summarize quantitative data from studies on aconitine, which can serve as a reference for designing experiments with this compound. It is important to note that the potency of this compound may differ.

Table 2: Analgesic Activity of Aconitine in the Hot Plate Test in Mice[11]

TreatmentDose (mg/kg, p.o.)Reaction Time (sec)% Increase in Pain Threshold
Control-4.2 ± 1.15-
Aconitine0.3-17.12%
Aconitine0.97.6 ± 1.4220.27%
Aspirin2005.0 ± 1.4219.21%

Table 3: Analgesic Activity of Aconitine in the Acetic Acid Writhing Test in Mice[11]

TreatmentDose (mg/kg, p.o.)Number of Writhings% Inhibition
Control-50.2 ± 5.6-
Aconitine0.3-68%
Aconitine0.9-76%
Aspirin200-75%

Table 4: Anti-inflammatory Effect of Aconitine in the Formalin Test in Mice[9]

TreatmentDose (mg/kg, p.o.)% Inhibition (Phase I)% Inhibition (Phase II)
Aconitine0.333.23%36.08%
Aconitine0.920.25%32.48%
Aspirin200-48.82%

Table 5: Effect of Aconitine in the CFA-Induced Nociception Model in Mice[9]

TreatmentDose (mg/kg, p.o.)Improvement in Pain Threshold
Aconitine0.3131.33%
Aspirin200152.03%

Visualizations

Signaling Pathway

8_Deacetylyunaconitine_Signaling_Pathway cluster_neuron Nociceptive Neuron cluster_drug Pharmacological Intervention VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ Influx VGSC->Na_ion Opens Depolarization Membrane Depolarization Na_ion->Depolarization AP Action Potential Propagation Depolarization->AP Pain_Signal Pain Signal Transmission to CNS AP->Pain_Signal DYA This compound DYA->VGSC Binds to and modulates (prolongs open state)

Caption: Proposed mechanism of this compound action on a nociceptive neuron.

Experimental Workflow

Experimental_Workflow_for_Analgesic_Testing cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., CCI, Carrageenan) Groups Randomize Animals into Groups (Vehicle, 8-DYA Doses, Positive Control) Animal_Model->Groups Baseline Baseline Behavioral Testing (von Frey, Plantar Test, etc.) Groups->Baseline Induction Induce Pain State (Surgery or Injection) Baseline->Induction Drug_Admin Administer this compound or Controls Induction->Drug_Admin Post_Test Post-treatment Behavioral Testing Drug_Admin->Post_Test Collect_Data Collect and Tabulate Data Post_Test->Collect_Data Stats Statistical Analysis (e.g., ANOVA, t-test) Collect_Data->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Caption: General workflow for in vivo analgesic efficacy testing.

Logical Relationship of Pain Models

Pain_Model_Relationships cluster_types Types of Pain cluster_models Animal Models Pain Pain Nociceptive Nociceptive Pain Pain->Nociceptive Inflammatory Inflammatory Pain Pain->Inflammatory Neuropathic Neuropathic Pain Pain->Neuropathic Hot_Plate Hot Plate Test Nociceptive->Hot_Plate Writhing Acetic Acid Writhing Nociceptive->Writhing Formalin Formalin Test Nociceptive->Formalin Phase I Carrageenan Carrageenan Paw Edema Inflammatory->Carrageenan CFA CFA Model Inflammatory->CFA Inflammatory->Formalin Phase II CCI Chronic Constriction Injury Neuropathic->CCI SNI Spared Nerve Injury Neuropathic->SNI SNL Spinal Nerve Ligation Neuropathic->SNL

References

Application Note & Protocol: Isolation of 8-Deacetylyunaconitine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, such as Aconitum vilmorinianum and Aconitum kongboense. Like other aconitine-type alkaloids, it is of significant interest to researchers for its potential pharmacological activities. This document provides a detailed protocol for the isolation and purification of this compound from plant material, intended for research and drug development purposes. The protocol is based on established methods for the extraction and separation of diterpenoid alkaloids from Aconitum species.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound, the following table presents representative yields for similar diterpenoid alkaloids from Aconitum species, isolated using comparable methods. This data is intended to provide a general expectation of yields during the isolation process.

CompoundPlant SourceCrude Extract Yield from Plant Material (%)Purified Alkaloid Yield from Crude Extract (%)Purity (%)Reference Method
Guanfu Base AAconitum coreanumNot Specified16.597.2pH-Zone-Refining Counter-Current Chromatography[1]
Guanfu Base GAconitum coreanumNot Specified12.198.9pH-Zone-Refining Counter-Current Chromatography[1]
AconitineAconitum duclouxiiNot Specified25.198.2Counter-Current Chromatography[2]
BenzoylaconineAconitum duclouxiiNot Specified14.898.4Counter-Current Chromatography[2]

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound, commencing with the extraction from plant material and culminating in a purified compound.

Preparation of Plant Material
  • Plant Source: Roots of Aconitum species known to contain this compound (e.g., Aconitum kongboense).

  • Procedure:

    • Air-dry the plant material at room temperature or in an oven at a controlled temperature (40-50°C) to a constant weight.

    • Grind the dried plant material into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

This step involves the extraction of total alkaloids from the prepared plant material using a solvent, followed by an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents.

  • Materials:

  • Procedure:

    • Macerate the powdered plant material in 95% methanol (1:10 w/v) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

    • Dissolve the crude extract in a 1% HCl solution.

    • Wash the acidic solution with dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonia solution.

    • Extract the now basic aqueous solution with dichloromethane or chloroform multiple times until the organic layer no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).

    • Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different alkaloids. Column chromatography is employed for the separation and purification of this compound. This may be followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification if necessary.

  • Materials for Column Chromatography:

    • Silica (B1680970) gel (100-200 mesh) or basic alumina

    • Glass column

    • Solvents: Dichloromethane (CH₂Cl₂), Methanol (MeOH)

    • Thin Layer Chromatography (TLC) plates (silica gel GF254)

    • Developing chamber

    • UV lamp (254 nm) and visualizing reagent (e.g., modified Dragendorff's reagent)

  • Procedure for Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

    • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol. A suggested gradient is as follows:

      • Dichloromethane (100%)

      • Dichloromethane:Methanol (99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v)

      • Methanol (100%)

    • Collect fractions of a suitable volume (e.g., 20-50 mL).

    • Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop with a suitable solvent system (e.g., Dichloromethane:Methanol 95:5), and visualize under a UV lamp and/or by spraying with Dragendorff's reagent.

    • Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

  • Alternative Purification with Counter-Current Chromatography (CCC):

    • CCC, particularly pH-zone-refining CCC, has been shown to be a highly efficient method for the separation of Aconitum alkaloids.[1]

    • A typical two-phase solvent system for CCC of these alkaloids could be composed of petroleum ether-ethyl acetate-methanol-water. The aqueous phase is typically acidified (e.g., with HCl), and the organic stationary phase is made basic (e.g., with triethylamine).[1]

Purity Assessment and Structure Elucidation

The purity of the isolated this compound should be assessed, and its structure confirmed using spectroscopic methods.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution of acetonitrile (B52724) and a buffered aqueous phase is recommended. Purity is determined by the peak area percentage.

  • Structure Elucidation:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to confirm the chemical structure.

Mandatory Visualizations

Isolation_Workflow PlantMaterial Dried & Powdered Aconitum Plant Material SolventExtraction Solvent Extraction (95% Methanol) PlantMaterial->SolventExtraction CrudeExtract Crude Methanol Extract SolventExtraction->CrudeExtract AcidBaseExtraction Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBaseExtraction CrudeAlkaloids Crude Alkaloid Fraction AcidBaseExtraction->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography (Dichloromethane:Methanol Gradient) CrudeAlkaloids->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PurifiedFractions Combined Fractions of Interest FractionCollection->PurifiedFractions FinalProduct Purified this compound PurifiedFractions->FinalProduct PurityAnalysis Purity Assessment (HPLC) & Structure Elucidation (MS, NMR) FinalProduct->PurityAnalysis

Caption: Workflow for the isolation of this compound.

AcidBase_Extraction_Pathway cluster_0 Acidic Aqueous Phase (pH 1-2) cluster_1 Basic Aqueous Phase (pH 9-10) AlkaloidSalts Alkaloid Salts (R₃NH⁺Cl⁻) (Soluble) WashDCM1 Wash with Dichloromethane AlkaloidSalts->WashDCM1 LipophilicImpurities Lipophilic Impurities (Insoluble) FreeAlkaloids Free Alkaloids (R₃N) (Insoluble) ExtractDCM2 Extract with Dichloromethane FreeAlkaloids->ExtractDCM2 PolarImpurities Polar Impurities (Soluble) CrudeExtract Crude Methanol Extract AddHCl Add 1% HCl CrudeExtract->AddHCl AddHCl->AlkaloidSalts WashDCM1->LipophilicImpurities AddNH3 Add NH₃·H₂O WashDCM1->AddNH3 AddNH3->FreeAlkaloids ExtractDCM2->PolarImpurities CrudeAlkaloidFraction Crude Alkaloid Fraction ExtractDCM2->CrudeAlkaloidFraction

Caption: Acid-base extraction pathway for alkaloid enrichment.

References

Application Notes and Protocols for Assessing the Analgesic Effects of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical assessment of the analgesic properties of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix.[1] The protocols outlined below are based on established and validated rodent models of nociception, providing a framework for investigating the potential efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a naturally occurring diterpenoid alkaloid.[1][2] While direct studies on its analgesic effects are not extensively documented, related aconitine (B1665448) compounds, such as 3-acetylaconitine, have demonstrated analgesic properties in neuropathic pain models.[3] This suggests that this compound may also possess pain-relieving capabilities, warranting further investigation. The following protocols are designed to systematically evaluate its potential as an analgesic agent.

Postulated Mechanisms of Analgesic Action

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the pharmacology of related alkaloids and known pain signaling pathways, several potential mechanisms can be hypothesized:

  • Modulation of Voltage-Gated Sodium Channels (Nav): Voltage-gated sodium channels, particularly Nav1.7, are crucial for the generation and transmission of pain signals.[4][5][6] Loss-of-function mutations in the gene encoding Nav1.7 lead to a congenital inability to experience pain.[4][7] It is plausible that this compound could act as an inhibitor of Nav1.7 or other Nav isoforms involved in nociception.

  • Interaction with Transient Receptor Potential (TRP) Channels: TRP channels, such as TRPV1, are key players in detecting noxious stimuli, including heat and inflammatory mediators.[8][9] Antagonism of TRPV1 is a known strategy for developing analgesics.[10][11] this compound may exert its effects by modulating the activity of these channels.

  • Central Noradrenergic System Involvement: A related compound, mesaconitine, has been shown to produce analgesia through its interaction with the central catecholaminergic system, specifically the noradrenergic system, without involving opioid receptors.[12] It is possible that this compound shares a similar mechanism of action.

A postulated signaling pathway for the analgesic action of this compound is depicted below, illustrating its potential interaction with key pain-mediating channels.

Postulated_Analgesic_Signaling_Pathway cluster_Nociceptive_Neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Chemical) TRPV1 TRPV1 Channel Noxious_Stimuli->TRPV1 Activates Nav1.7 Nav1.7 Channel TRPV1->Nav1.7 Depolarization Action_Potential Action Potential Propagation Nav1.7->Action_Potential Initiates Pain_Signal_to_CNS Pain Signal to CNS Action_Potential->Pain_Signal_to_CNS 8_DYA This compound 8_DYA->TRPV1 Inhibits? 8_DYA->Nav1.7 Inhibits? Hot_Plate_Test_Workflow Acclimatization Acclimatize Mice (30-60 min) Baseline Measure Baseline Latency (Paw Lick or Jump) Acclimatization->Baseline Grouping Divide into Groups (Vehicle, 8-DYA, Positive Control) Baseline->Grouping Administration Administer Compound (i.p. or p.o.) Grouping->Administration Test Measure Post-Treatment Latency at Timed Intervals Administration->Test Analysis Data Analysis (% MPE) Test->Analysis Formalin_Test_Workflow Acclimatization Acclimatize Mice in Observation Chambers Administration Administer Compound (Vehicle, 8-DYA, Positive Control) Acclimatization->Administration Formalin_Injection Inject Dilute Formalin into Hind Paw Administration->Formalin_Injection Observation_Phase1 Observe and Record Licking Time (Phase 1: 0-5 min) Formalin_Injection->Observation_Phase1 Observation_Phase2 Observe and Record Licking Time (Phase 2: 20-40 min) Observation_Phase1->Observation_Phase2 Analysis Data Analysis (Total Licking Time) Observation_Phase2->Analysis

References

Investigating the Neurotoxic Effects of 8-Deacetylyunaconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid and a derivative of yunaconitine, found in plants of the Aconitum species. Due to the limited direct research on this compound, this document leverages data from its parent compound, aconitine (B1665448), to provide a foundational understanding of its potential neurotoxic effects. Aconitine and its analogues are known for their potent cardiotoxicity and neurotoxicity, primarily mediated through their interaction with voltage-gated sodium channels. These compounds cause persistent activation of these channels, leading to a cascade of downstream effects that result in neuronal dysfunction and cell death.

These application notes and protocols are intended to guide researchers in the investigation of the neurotoxic properties of this compound and similar compounds. The provided methodologies for cell-based assays and the summary of potential neurotoxic mechanisms are based on established research on related aconitine alkaloids.

Quantitative Data Summary

The following table summarizes quantitative data related to the neurotoxic effects of aconitine, which can serve as a reference for designing experiments with this compound.

ParameterValueCell Type/SystemReference
Aconitine-induced shift in voltage dependence of sodium channel activation ~20 mV towards more negative potentialsNeuroblastoma cells[1]
Maximal toxicity concentration of aconitine 2%Cerebral cortex neuron cells (neonatal SD rats)

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Aconitine-Induced Neurotoxicity

The following diagram illustrates the proposed signaling cascade initiated by aconitine, leading to neuronal cell death. It is hypothesized that this compound may induce neurotoxicity through a similar mechanism.

Aconitine_Neurotoxicity_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Na_Influx Increased Na+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Ca2+ Influx (via VGCCs & NCX reversal) Depolarization->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Ca_Influx->Apoptosis ROS Increased ROS Production Mitochondrial_Dysfunction->ROS ROS->Apoptosis Neurotoxicity_Workflow cluster_mechanistic Mechanistic Assays Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Start->Cell_Culture Compound_Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) Compound_Treatment->Cytotoxicity_Assay Mechanism_Assays Mechanistic Assays Cytotoxicity_Assay->Mechanism_Assays Data_Analysis Data Analysis and Interpretation Mechanism_Assays->Data_Analysis Ion_Channel_Assay Ion Channel Function (e.g., Patch-clamp) Apoptosis_Assay Apoptosis Detection (e.g., Caspase activity, Annexin V) ROS_Assay ROS Measurement (e.g., DCFH-DA) End End Data_Analysis->End

References

Application Notes and Protocols: The Role of P-glycoprotein in Diterpenoid Alkaloid Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on available research for Yunaconitine (YAC), a structurally related diterpenoid alkaloid. Direct experimental data on the interaction between 8-Deacetylyunaconitine and P-glycoprotein (P-gp) is not currently available. The information provided for YAC serves as a strong inferential basis for understanding the potential role of P-gp in the pharmacokinetics of this compound, given their structural similarities. Further specific studies on this compound are warranted to confirm these interactions.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical efflux pump that plays a significant role in the absorption, distribution, and excretion of numerous xenobiotics. For compounds that are P-gp substrates, this transporter can limit oral bioavailability, restrict entry into sanctuary tissues such as the brain, and facilitate elimination. Recent studies on Yunaconitine (YAC), a C19-diterpenoid alkaloid structurally similar to this compound, have demonstrated that it is a sensitive substrate of P-gp. This suggests that P-gp likely plays a pivotal role in the pharmacokinetic profile of this compound, influencing its efficacy and toxicity.

These application notes provide a summary of the key findings on YAC's interaction with P-gp and detailed protocols for assessing the P-gp-mediated transport of similar compounds.

Data Presentation: Quantitative Impact of P-glycoprotein on Yunaconitine Pharmacokinetics

The following tables summarize the quantitative data from in vitro and in vivo studies on Yunaconitine (YAC), highlighting the significant influence of P-glycoprotein on its transport and disposition.

Table 1: In Vitro P-glycoprotein-Mediated Efflux of Yunaconitine in Caco-2 Cell Monolayers

CompoundParameterValue (Control)Value (+ Verapamil, a P-gp inhibitor)Fold ChangeReference
Yunaconitine (YAC)Efflux Ratio (Papp B-A / Papp A-B)20.411.0719.1-fold decrease[1][2]

Papp B-A: Apparent permeability from basolateral to apical. Papp A-B: Apparent permeability from apical to basolateral.

Table 2: In Vivo Pharmacokinetic and Toxicodynamic Parameters of Yunaconitine in Wild-Type (WT) and Mdr1a-/- (P-gp knockout) Mice

ParameterWild-Type FVB MiceMdr1a-/- MiceFold ChangeReference
Toxicity
Half-lethal dose (LD50) (mg/kg)2.130.248.9-fold decrease[1][2]
Brain Accumulation (30 min post-oral admin) Baseline12-fold higher than WT12-fold increase[1][2]
Brain Accumulation (120 min post-oral admin) Baseline19-fold higher than WT19-fold increase[1][2]
Analgesic Effect (Writhing Test)
0.07 mg/kg YAC (% decrease in writhing)Baseline23.53% greater decrease than WT-[1][2]
0.14 mg/kg YAC (% decrease in writhing)Baseline49.27% greater decrease than WT-[1][2]

Mandatory Visualizations

P_glycoprotein_Efflux_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space Pgp {P-glycoprotein (P-gp)|ATP-dependent efflux pump} ADP ADP + Pi Pgp->ADP Drug_out This compound (or YAC) Pgp->Drug_out Efflux ATP ATP ATP->Pgp Hydrolysis Drug_in This compound (or YAC) Drug_in->Pgp Binding

Caption: P-glycoprotein mediated efflux of diterpenoid alkaloids.

Experimental_Workflow_Caco2 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form a differentiated monolayer A1->A2 A3 Measure TEER to confirm monolayer integrity A2->A3 B1 Apical to Basolateral (A-B) Transport: Add compound to apical side A3->B1 B2 Basolateral to Apical (B-A) Transport: Add compound to basolateral side A3->B2 B3 Incubate at 37°C B1->B3 B2->B3 B4 Collect samples from receiver chamber at set time points B3->B4 B5 Repeat with P-gp inhibitor (e.g., Verapamil) B4->B5 C1 Quantify compound concentration (e.g., LC-MS/MS) B5->C1 C2 Calculate Apparent Permeability (Papp) C1->C2 C3 Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) C2->C3

Caption: Workflow for Caco-2 cell permeability assay.

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein Substrate Assessment using Caco-2 Cell Monolayers

This protocol details the methodology to determine if a compound is a substrate of P-gp by measuring its bidirectional transport across a Caco-2 cell monolayer.

1. Materials and Reagents:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound)

  • P-gp inhibitor (e.g., Verapamil)

  • Transepithelial electrical resistance (TEER) meter

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)

2. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Prior to the transport experiment, confirm the integrity of the cell monolayer by measuring the TEER. A TEER value > 200 Ω·cm² is generally considered acceptable.

3. Transport Experiment:

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution (in HBSS) to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • To assess the role of P-gp, perform parallel experiments in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in both the donor and receiver chambers. Pre-incubate with the inhibitor for 30 minutes before adding the test compound.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the donor chamber.

  • Calculate the efflux ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

Protocol 2: In Vivo Assessment of P-glycoprotein's Role in Pharmacokinetics using Mdr1a-/- Mice

This protocol describes an in vivo experiment to evaluate the impact of P-gp on the pharmacokinetics and tissue distribution of a test compound using P-gp knockout mice.

1. Animals and Materials:

  • Male Mdr1a gene knockout (Mdr1a-/-) mice and corresponding wild-type (WT) FVB mice (as control).

  • Test compound (this compound).

  • Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose).

  • Equipment for oral gavage and blood collection.

  • Tissue homogenization equipment.

  • Analytical equipment for compound quantification (e.g., LC-MS/MS).

2. Pharmacokinetic Study:

  • Acclimatize the mice for at least one week before the experiment.

  • Fast the mice overnight with free access to water.

  • Divide the mice into two groups: WT and Mdr1a-/-.

  • Administer a single oral dose of the test compound to each mouse.

  • Collect blood samples via the tail vein or another appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

3. Tissue Distribution Study:

  • At the end of the pharmacokinetic study or in a separate cohort of animals, euthanize the mice at selected time points (e.g., 30 and 120 minutes post-dose).

  • Perfuse the animals with saline to remove blood from the tissues.

  • Collect tissues of interest (e.g., brain, liver, kidneys, intestine).

  • Weigh the tissues, homogenize them in an appropriate buffer, and store at -80°C until analysis.

4. Sample Analysis and Data Calculation:

  • Extract the test compound from plasma and tissue homogenates.

  • Quantify the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • For the pharmacokinetic study, calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) for both WT and Mdr1a-/- groups.

  • For the tissue distribution study, calculate the tissue-to-plasma concentration ratio for each tissue in both groups.

  • Statistically compare the pharmacokinetic parameters and tissue distribution between the WT and Mdr1a-/- groups to determine the significance of P-gp's role. A significantly higher AUC and brain tissue concentration in Mdr1a-/- mice compared to WT mice would indicate that the compound is a P-gp substrate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Deacetylyunaconitine Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 8-Deacetylyunaconitine for successful in vitro studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound, like many diterpenoid alkaloids, exhibits poor water solubility. The recommended starting solvent is Dimethyl Sulfoxide (DMSO). It has a documented solubility of 12 mg/mL (19.43 mM) in DMSO, and sonication can aid in dissolution.[1] For other organic solvents, while specific quantitative data for this compound is limited, related aconitine (B1665448) alkaloids are known to be soluble in chloroform, diethyl ether, and mixtures of alcohol and water with a high alcohol concentration.[2]

Q2: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs when the compound is rapidly transferred from a soluble environment (DMSO) to a poorly soluble one (aqueous medium). To prevent this, a multi-step dilution process is recommended. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in pre-warmed (37°C) culture medium to reach the final desired concentration. It is crucial to add the compound dropwise while gently vortexing the medium to ensure rapid and even dispersion.

Q3: What is the maximum final concentration of DMSO I should use in my cell culture experiments?

A3: High concentrations of DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.

Q4: I've prepared my final solution, but I see a precipitate forming over time during incubation. What could be the cause?

A4: Delayed precipitation can be caused by several factors:

  • Instability in Media: The compound may not be stable in the culture medium over long incubation periods. Consider refreshing the media with a freshly prepared solution of this compound for long-term experiments.

  • pH Shift: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of the compound. Ensure your medium is well-buffered and the incubator's CO2 levels are stable.

  • Temperature Fluctuations: Repeatedly removing culture plates from the incubator can cause temperature changes that affect solubility. Minimize the time your plates are outside the incubator.

Q5: Can I use other solvents like ethanol (B145695) or methanol (B129727) to prepare my stock solution?

Quantitative Solubility Data

The following table summarizes the known solubility of this compound. Researchers are encouraged to perform their own solubility tests for solvents other than DMSO.

SolventConcentrationMolarityNotes
DMSO12 mg/mL19.43 mMSonication is recommended to aid dissolution.[1]

Molecular Weight of this compound: 617.73 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. The powder form is stable for up to 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 1 year.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your DMSO stock solution in pre-warmed, serum-free medium. For example, dilute a 10 mM stock solution to 1 mM.

  • Final Dilution: Gently vortex the pre-warmed complete culture medium while adding the required volume of the stock or intermediate solution dropwise to achieve the final desired concentration.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizing Experimental Workflows

To aid in the experimental process, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store prewarm Pre-warm Culture Medium (37°C) store->prewarm Use Stock dilute Add Stock Solution Dropwise to Medium While Vortexing prewarm->dilute inspect Visually Inspect for Precipitation dilute->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? start->delayed No sol_conc Decrease Final Concentration immediate->sol_conc Cause: Too High Conc. sol_dilution Use Serial Dilution immediate->sol_dilution Cause: Rapid Dilution sol_temp Use Pre-warmed Medium immediate->sol_temp Cause: Cold Medium sol_refresh Refresh Medium Periodically delayed->sol_refresh Cause: Instability sol_buffer Check Media Buffering & CO2 delayed->sol_buffer Cause: pH Shift

Caption: Troubleshooting guide for precipitation issues.

References

Technical Support Center: Quantification of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 8-Deacetylyunaconitine (DYA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of this compound?

A1: The most prevalent and sensitive method for the quantification of this compound is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This technique offers high specificity and sensitivity, which is crucial due to the often low concentrations of DYA in complex matrices.[1]

Q2: I am not getting a detectable signal for this compound. What are the possible reasons?

A2: Several factors could lead to a lack of signal for DYA:

  • Low Concentration: this compound can be present at very low levels in samples.[2]

  • Inadequate Extraction: The extraction method may not be efficient for releasing DYA from the sample matrix.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of DYA in the mass spectrometer, leading to a diminished or absent signal.

  • Instrumental Issues: The UHPLC-MS/MS system may not be properly calibrated or optimized for the specific analysis.

  • Analyte Degradation: DYA may have degraded during sample preparation or storage.

Q3: My quantification results for this compound are inconsistent and show poor reproducibility. What should I investigate?

A3: Inconsistent results are often linked to:

  • Matrix Effects: Variable matrix effects between different samples can lead to inconsistent ionization suppression or enhancement, resulting in poor reproducibility.[2]

  • Sample Inhomogeneity: If the sample is not homogenous, the concentration of DYA can vary between aliquots.

  • Inconsistent Sample Preparation: Variations in the sample preparation procedure, such as extraction time or solvent volumes, can lead to inconsistent recoveries.

  • Analyte Stability: Degradation of DYA in processed samples waiting for analysis can cause variability. It has been noted that benzoylated Aconitum alkaloids can show significant degradation at room temperature within 8 hours.[3]

Q4: What is the recommended sample preparation technique for analyzing this compound in herbal matrices?

A4: While a specific, universally validated protocol for DYA from all herbal matrices is not available, a general approach involves solid-liquid extraction. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular technique for preparing complex botanical samples for pesticide residue analysis and can be adapted for alkaloid extraction.[4] This method typically involves an extraction with an organic solvent (like acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity

This guide provides a systematic approach to troubleshooting common issues related to chromatographic peak quality and signal strength.

Troubleshooting_Peak_Shape cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Sample Sample Preparation Check_Column Check Column Performance - Tailing or fronting peaks? - Loss of resolution? Check_Mobile_Phase Verify Mobile Phase - Correct composition and pH? - Degassed properly? Check_Flow_Rate Confirm Flow Rate - Is it stable and accurate? Optimize_Ion_Source Optimize Ion Source Parameters - Capillary voltage - Gas flow and temperature Verify_MRM Verify MRM Transition - Correct precursor/product ions? - Dwell time sufficient? Check_Calibration Check Instrument Calibration - Is the mass accuracy within tolerance? Evaluate_Extraction Evaluate Extraction Efficiency - Is recovery low? Assess_Matrix_Effects Assess Matrix Effects - Post-extraction spike experiment Start Poor Peak Shape or Low Signal Start->Check_Column Start->Check_Mobile_Phase Start->Check_Flow_Rate Start->Optimize_Ion_Source Start->Verify_MRM Start->Check_Calibration Start->Evaluate_Extraction Start->Assess_Matrix_Effects

Caption: Troubleshooting workflow for poor peak shape and low signal.

Issue 2: Inaccurate Quantification and High Variability

This guide outlines steps to diagnose and resolve problems related to the accuracy and precision of your quantitative results.

Troubleshooting_Quantification cluster_Calibration Calibration cluster_SamplePrep Sample Preparation cluster_Data Data Analysis Verify_Standards Verify Standard Purity & Concentration Matrix_Matched_Cal Use Matrix-Matched Calibrants Internal_Standard Use Stable Isotope-Labeled Internal Standard Standardize_Protocol Standardize Sample Prep Protocol Assess_Recovery Assess Extraction Recovery Check_Stability Check Analyte Stability - Freeze-thaw cycles - Benchtop stability Check_Integration Check Peak Integration Review_QC Review Quality Control Samples Start Inaccurate Quantification / High Variability Start->Verify_Standards Start->Matrix_Matched_Cal Start->Internal_Standard Start->Standardize_Protocol Start->Assess_Recovery Start->Check_Stability Start->Check_Integration Start->Review_QC

Caption: Troubleshooting workflow for inaccurate quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters from a validated UHPLC-MS/MS method for the determination of 14 Aconitum alkaloids, including this compound, in human blood and urine.[2]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Detection Limit (ng/mL)
This compound0.1 - 50> 0.9990.002 - 0.019

Table 2: Recovery and Matrix Effect

MatrixSpiked LevelAverage Recovery (%)Matrix Effect (%)
BloodLow, Medium, High80.0 - 110.188.3 - 109.8
UrineLow, Medium, High85.0 - 110.291.4 - 103.6

Table 3: Precision

MatrixPrecision TypeRelative Standard Deviation (RSD) (%)
Blood & UrineIntra-day< 11
Blood & UrineInter-day< 11

Experimental Protocols

UHPLC-MS/MS Method for Quantification of 14 Aconitum Alkaloids in Blood and Urine[2]
  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 column.

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and an aqueous solution (e.g., 10 mmol/L NH4HCO3).[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: 618.7 > 135.2.[2]

  • Sample Preparation (Blood/Urine):

    • Utilize supported liquid extraction (SLE) for sample purification.

    • The specific extraction solvent and procedure should be optimized for your laboratory conditions.

General Sample Preparation for Herbal Materials (Adapted from QuEChERS)[4]
  • Homogenization: Ensure the herbal material is finely ground and homogenized.

  • Extraction:

    • Weigh a representative sample of the homogenized material (e.g., 1-2 g).

    • Add an appropriate volume of water to hydrate (B1144303) the sample.

    • Add extraction solvent (e.g., acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously to ensure thorough extraction.

    • Centrifuge to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments). Note: The use of GCB should be carefully evaluated as it may remove planar analytes.

    • Vortex and centrifuge.

  • Final Sample Preparation:

    • Take the cleaned supernatant.

    • The sample may be concentrated and reconstituted in a suitable solvent for injection into the UHPLC-MS/MS system.

Disclaimer: These protocols are intended as a general guide. Researchers should perform their own method development and validation to ensure the accuracy and reliability of their results for their specific sample matrix and instrumentation.

References

Technical Support Center: Stability of 8-Deacetylyunaconitine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 8-Deacetylyunaconitine in solution. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound, like other aconitine-type diterpenoid alkaloids, is susceptible to degradation, primarily through hydrolysis of its ester groups. The stability of the solution is significantly influenced by pH, temperature, and the solvent used.

Troubleshooting Steps:

  • Verify Solution pH: Aconitine alkaloids are known to be unstable in neutral to alkaline conditions. Hydrolysis of the ester linkages can occur, leading to degradation. It is crucial to control the pH of your solution.

  • Check Storage Temperature: Elevated temperatures accelerate the degradation process. Ensure your solutions are stored at the recommended temperatures. For short-term storage, refrigeration (2-8 °C) is advisable, while long-term storage should be at -20°C or -80°C.

  • Solvent Selection: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, aqueous buffers used for final dilutions can affect stability depending on their pH.

  • Light Exposure: While not extensively documented for this specific molecule, photostability can be a concern for complex organic molecules. It is good practice to protect solutions from light.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[1] this compound is soluble in DMSO at a concentration of 12 mg/mL (19.43 mM), and sonication may be required to aid dissolution.[1] For aqueous experimental solutions, it is critical to consider the pH of the buffer.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure the stability of your this compound solutions, adhere to the following storage guidelines:

Storage TypeConditionDuration
Powder -20°CUp to 3 years[1]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]

For working solutions in aqueous buffers, it is recommended to prepare them fresh before each experiment to minimize degradation.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored by analyzing the concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound in an aqueous solution at a specific pH and temperature.

1. Materials:

  • This compound
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Buffer solution of desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4)
  • HPLC or LC-MS system
  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
  • Prepare Test Solutions: Dilute the stock solution with the desired aqueous buffer to the final working concentration.
  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the test solution using a validated HPLC or LC-MS method to determine the initial concentration of this compound.
  • Incubation: Store the remaining test solution under the desired temperature condition (e.g., 37°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them using the same analytical method.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining against time to determine the degradation kinetics.

Visualizations

Degradation Pathway of Aconitine-Type Alkaloids

Aconitine-type alkaloids, which are structurally similar to this compound, are known to undergo hydrolysis at the C8 and C14 ester linkages. The following diagram illustrates a probable degradation pathway.

This compound This compound Hydrolysis at C8-ester Hydrolysis at C8-ester This compound->Hydrolysis at C8-ester Alkaline/Neutral pH Temperature Hydrolysis at C14-ester Hydrolysis at C14-ester This compound->Hydrolysis at C14-ester Alkaline/Neutral pH Temperature Further Degradation Products Further Degradation Products Hydrolysis at C8-ester->Further Degradation Products Hydrolysis at C14-ester->Further Degradation Products

Caption: Probable hydrolysis pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the key steps in a typical stability study for this compound.

cluster_prep Preparation cluster_analysis Analysis Stock Solution (DMSO) Stock Solution (DMSO) Test Solution (Aqueous Buffer) Test Solution (Aqueous Buffer) Stock Solution (DMSO)->Test Solution (Aqueous Buffer) Initial Analysis (T=0) Initial Analysis (T=0) Test Solution (Aqueous Buffer)->Initial Analysis (T=0) Incubation (pH, Temp) Incubation (pH, Temp) Initial Analysis (T=0)->Incubation (pH, Temp) Time-Point Analysis Time-Point Analysis Incubation (pH, Temp)->Time-Point Analysis Data Analysis Data Analysis Time-Point Analysis->Data Analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Solution Instability

This diagram provides a logical approach to troubleshooting unexpected degradation of this compound solutions.

Degradation Observed Degradation Observed Check pH Check pH Degradation Observed->Check pH Check Temperature Check Temperature Check pH->Check Temperature pH OK Adjust pH to acidic Adjust pH to acidic Check pH->Adjust pH to acidic pH Neutral/Alkaline Check Solvent Check Solvent Check Temperature->Check Solvent Temp OK Store at lower temp Store at lower temp Check Temperature->Store at lower temp Temp too high Prepare fresh in appropriate solvent Prepare fresh in appropriate solvent Check Solvent->Prepare fresh in appropriate solvent Solvent issue

Caption: Troubleshooting guide for this compound solution instability.

References

minimizing matrix effects in 8-Deacetylyunaconitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine analysis, with a focus on minimizing matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix. In the analysis of this compound, particularly in complex biological matrices like plasma or urine, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: I am observing significant ion suppression in my this compound LC-MS/MS analysis. What are the likely causes?

A2: Ion suppression is a common challenge in the LC-MS/MS analysis of diterpenoid alkaloids like this compound. The most probable causes include:

  • Co-elution with Phospholipids: Phospholipids are abundant in plasma and serum samples and are a primary cause of ion suppression in reversed-phase chromatography.

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances being introduced into the mass spectrometer.

  • Poor Chromatographic Resolution: If this compound co-elutes with other matrix components, competition for ionization in the MS source will occur.

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression.

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in plasma?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. For this compound analysis in plasma, a hierarchical approach is often recommended:

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extracts, making it more susceptible to matrix effects. It may be suitable for screening purposes or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences. Mixed-mode cation exchange SPE cartridges have been shown to be particularly effective for the extraction of aconitum alkaloids.[1][2]

Q4: Should I use an internal standard for my this compound analysis?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS, such as this compound-d5, will co-elute with the analyte and experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal intensity due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Interactions The basic nitrogen atom in this compound can interact with active sites on the column. Try adding a small amount of a competing base (e.g., ammonium (B1175870) hydroxide) or an ion-pairing agent to the mobile phase. Consider using a column with advanced end-capping.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting. Ensure the injection solvent is similar in composition to or weaker than the mobile phase.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Steps
Variable Matrix Effects Matrix composition can vary between samples, leading to inconsistent ion suppression or enhancement. Implement a more rigorous sample cleanup method like SPE. The use of a stable isotope-labeled internal standard is crucial to compensate for this variability.
Carryover The analyte from a high-concentration sample may adsorb to surfaces in the LC system and elute in subsequent runs. Optimize the needle wash solvent and inject blank samples between high-concentration samples to assess and mitigate carryover.
Inconsistent Sample Preparation Manual sample preparation can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Automation of sample preparation can improve reproducibility.
Issue 3: Low Analyte Recovery
Possible Cause Troubleshooting Steps
Inefficient Extraction The chosen extraction solvent or SPE sorbent may not be optimal for this compound. For LLE, experiment with different organic solvents and pH adjustments. For SPE, ensure the sorbent chemistry is appropriate (e.g., mixed-mode cation exchange for basic compounds).
Analyte Adsorption This compound may adsorb to plasticware or glassware. Consider using low-adsorption vials and pipette tips.
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb the analyte completely. Increase the organic solvent strength or add a modifier (e.g., a small amount of acid or base) to the elution solvent.

Data Summary

The following table summarizes typical performance data for the UPLC-MS/MS analysis of this compound in rat plasma, highlighting the effectiveness of a well-developed method in minimizing matrix effects.

Parameter Low QC (ng/mL) Medium QC (ng/mL) High QC (ng/mL)
Matrix Effect (%) 95.3 - 102.198.7 - 105.697.5 - 104.3
Extraction Recovery (%) 82.8 - 88.485.1 - 91.284.6 - 90.5
Intra-day Precision (%RSD) < 8.5< 7.2< 6.8
Inter-day Precision (%RSD) < 9.1< 8.3< 7.5
Accuracy (%) 97.7 - 105.598.2 - 104.899.1 - 103.6

Data synthesized from a validated UPLC-MS/MS method for this compound in rat plasma.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Rapid Screening
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Improved Cleanliness
  • To 200 µL of plasma sample, add 50 µL of 1 M sodium carbonate solution and the internal standard.

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Maximum Matrix Removal

This protocol is for a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (Ethyl Acetate, pH adjust) start->lle Cleaner Extract spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe Most Effective Cleanup analysis UPLC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Quantification (Analyte/IS Ratio) analysis->data result Concentration Data data->result

Caption: Workflow for this compound analysis.

troubleshooting_logic start Inaccurate/Imprecise Results check_is Using Stable Isotope Internal Standard? start->check_is no_is Implement SIL-IS check_is->no_is No check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes yes_is Yes ppt Protein Precipitation check_cleanup->ppt lle Liquid-Liquid Extraction check_cleanup->lle spe Solid-Phase Extraction check_cleanup->spe improve_ppt Optimize PPT (e.g., solvent ratio, temp) ppt->improve_ppt switch_to_lle Switch to LLE/SPE ppt->switch_to_lle improve_lle Optimize LLE (e.g., solvent, pH) lle->improve_lle switch_to_spe Switch to SPE lle->switch_to_spe optimize_spe Optimize SPE (e.g., sorbent, wash/elute) spe->optimize_spe check_chroma Optimize Chromatography improve_ppt->check_chroma switch_to_lle->check_chroma improve_lle->check_chroma switch_to_spe->check_chroma optimize_spe->check_chroma

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing 8-Deacetylyunaconitine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the extraction yield of 8-Deacetylyunaconitine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities, such as methanol (B129727), ethanol (B145695), chloroform, or ethyl acetate, or a combination of these. An 80% methanol or ethanol solution is often a good starting point for aconitine-type alkaloids.
Incorrect pH: The pH of the extraction medium can significantly affect the solubility and stability of the alkaloid.Since this compound is an alkaloid, extraction is typically favored under slightly alkaline conditions to ensure it is in its free base form, which is more soluble in organic solvents. Conversely, an acidic aqueous solution can be used to extract the protonated form. Experiment with pH values in the range of 8-10 for the initial extraction into an organic solvent.
Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse from the plant material into the solvent.Increase the extraction time or employ methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. For maceration, allow for at least 24-48 hours. If using heat, monitor the temperature closely as excessive heat can degrade the compound.
Presence of Impurities in Extract Co-extraction of other compounds: The chosen solvent may be extracting a wide range of other plant metabolites.Employ a multi-step extraction process. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophylls (B1240455) (defatting) before proceeding with the main extraction using a more polar solvent. Further purification can be achieved using techniques like column chromatography or solid-phase extraction (SPE).
Degradation of this compound Hydrolysis of the acetyl group: The ester linkage at C-8 is susceptible to hydrolysis, especially under harsh pH or high-temperature conditions.Maintain a neutral or slightly alkaline pH during extraction and avoid excessive heat. Store the extract at low temperatures (4°C) and protect it from light.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.Ensure the plant material is from a consistent source and is properly identified. Standardize the collection and drying procedures.
Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in yield.Strictly adhere to a standardized protocol for all extractions. Document all parameters, including solvent volume, extraction time, temperature, and pH.

Frequently Asked Questions (FAQs)

1. What is the recommended starting method for extracting this compound?

A common and effective method to start with is ultrasonic-assisted extraction (UAE). It is generally more efficient than traditional maceration and requires less time and solvent.

2. Which solvent system is best for this compound?

While the optimal solvent can vary, a good starting point is an 80% aqueous methanol or ethanol solution. The addition of a small amount of a base, such as ammonia (B1221849), can improve the extraction efficiency for alkaloids.

3. How can I remove fats and waxes from my initial extract?

A defatting step is recommended. Before the main extraction, pre-extract the dried plant material with a non-polar solvent like n-hexane. This will remove most of the lipophilic compounds.

4. What analytical method is suitable for quantifying the yield of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of this compound.

5. How should I store the crude extract and the purified compound?

Both the crude extract and the purified this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping them at -20°C is recommended to prevent degradation.

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Grind the dried plant material (e.g., roots of Aconitum species) into a fine powder (40-60 mesh).

  • Defatting: Macerate the powdered material with n-hexane (1:10 w/v) for 12-24 hours at room temperature to remove lipids. Filter and discard the hexane extract. Air-dry the plant residue.

  • Extraction:

    • Mix the defatted plant powder with an 80% methanol solution (1:20 w/v).

    • Adjust the pH of the mixture to 9-10 with ammonia solution.

    • Place the mixture in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30-45 minutes at a controlled temperature of 40-50°C.

  • Filtration and Concentration:

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using column chromatography with silica (B1680970) gel or alumina.

Visualizations

Extraction_Workflow PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Powder Powdered Material Grinding->Powder Defatting Defatting (n-hexane) Powder->Defatting DefattedPowder Defatted Powder Defatting->DefattedPowder Extraction Ultrasonic-Assisted Extraction (80% Methanol, pH 9-10) DefattedPowder->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Extraction Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckpH Is the pH correct? CheckSolvent->CheckpH Yes OptimizeSolvent Test different polarities (e.g., 80% MeOH/EtOH) CheckSolvent->OptimizeSolvent No CheckTimeTemp Is time/temperature sufficient? CheckpH->CheckTimeTemp Yes OptimizepH Adjust to pH 8-10 CheckpH->OptimizepH No OptimizeTimeTemp Increase time or use UAE/MAE CheckTimeTemp->OptimizeTimeTemp No Success Yield Improved CheckTimeTemp->Success Yes OptimizeSolvent->CheckpH OptimizepH->CheckTimeTemp OptimizeTimeTemp->Success

Caption: Troubleshooting logic for addressing low extraction yield.

troubleshooting inconsistent results in 8-Deacetylyunaconitine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine.

Troubleshooting Guides

Inconsistent results in this compound assays can arise from various factors, from sample preparation to data analysis. This guide provides a structured approach to identifying and resolving common issues.

Q1: Why am I seeing high variability between replicate wells in my cell-based assay?

High variability between replicates is a common issue that can obscure the true effect of your compound. The table below outlines potential causes and solutions.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates after seeding to confirm even cell distribution.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
Compound Precipitation This compound, like many diterpenoid alkaloids, can have limited aqueous solubility. Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Sonication may be recommended for initial solubilization in DMSO.[1] If precipitation is suspected in the final assay medium, consider lowering the final concentration or using a different formulation with appropriate co-solvents.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all liquid handling steps.
Cell Health and Viability Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Passage cells consistently and do not let them become over-confluent.
Q2: My positive and negative controls are not performing as expected. What should I do?

Control failure indicates a systemic issue with the assay. The following table provides guidance on troubleshooting control-related problems.

IssuePotential Cause(s)Troubleshooting Steps
Low Signal in Positive Control - Degraded positive control compound- Suboptimal assay conditions (e.g., incubation time, temperature)- Incorrect reagent concentration- Prepare fresh positive control dilutions from a new stock.- Optimize assay parameters.- Verify the concentration and preparation of all reagents.
High Signal in Negative Control (Vehicle) - Solvent toxicity (e.g., DMSO)- Contamination (microbial or chemical)- Cellular stress- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your cell line.- Use sterile technique and fresh, high-purity reagents.- Allow cells to acclimate after seeding before adding compounds.
Inconsistent Control Performance Across Plates - Plate-to-plate variability in cell seeding or reagent addition- Temperature gradients in the incubator- Standardize all liquid handling and incubation steps.- Rotate plates in the incubator to minimize position-dependent effects.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

DMSO is a commonly recommended solvent for creating stock solutions of this compound.[1] It is important to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound stock solutions?

For long-term storage, powdered this compound should be kept at -20°C. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C to maintain stability.[1]

Q3: Are there specific considerations for handling Aconitum alkaloids like this compound?

Yes, Aconitum alkaloids are a class of potent natural products and should be handled with appropriate safety precautions. Due to their complex structures, they can be sensitive to pH and temperature. It is advisable to perform extractions and dilutions in a controlled environment.

Q4: How can I confirm the identity and purity of my this compound sample?

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are effective for verifying the identity and assessing the purity of diterpenoid alkaloids.[2]

Experimental Protocols

Example Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), and a positive control for cytotoxicity.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Visually confirm the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Troubleshooting Workflow for Inconsistent Assay Results

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in your this compound assays.

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Results Observed check_controls Are Controls (Positive/Negative) Behaving as Expected? start->check_controls check_replicates Is Variability High Between Replicates? check_controls->check_replicates Yes systemic_issue Systemic Issue Likely check_controls->systemic_issue No random_error Random Error Likely check_replicates->random_error Yes review_protocol Review and Optimize Protocol check_replicates->review_protocol No troubleshoot_systemic Troubleshoot Systemic Issues: - Reagent Preparation - Assay Conditions - Instrument Calibration systemic_issue->troubleshoot_systemic troubleshoot_systemic->review_protocol troubleshoot_random Troubleshoot Random Errors: - Pipetting Technique - Cell Seeding Uniformity - Edge Effects random_error->troubleshoot_random troubleshoot_random->review_protocol end Consistent Results Achieved review_protocol->end

Caption: A flowchart for diagnosing and resolving inconsistent assay results.

Hypothetical Signaling Pathway Modulated by a Bioactive Compound

This diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the bioactivity of a compound like this compound. This is a generalized example for illustrative purposes.

SignalingPathway Hypothetical Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (e.g., Inflammatory Cytokines) nucleus->gene_expression cellular_response Cellular Response (e.g., Inflammation, Apoptosis) gene_expression->cellular_response

Caption: A generalized signaling cascade potentially affected by a bioactive compound.

References

selecting the appropriate animal model for 8-Deacetylyunaconitine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 8-Deacetylyunaconitine. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxicities?

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. Based on research of the closely related and well-studied compound, aconitine (B1665448), the primary toxicities of this compound are expected to be cardiotoxicity and neurotoxicity. Studies on aconitine show it can induce severe cardiac arrhythmias and neurological damage.

Q2: What are the known LD50 values for this compound?

The acute toxicity of this compound has been determined in mice. The median lethal dose (LD50) provides a baseline for dose-range finding studies.

Administration RouteAnimal ModelLD50 Value
OralICR Mice60.0 mg/kg
IntravenousICR Mice7.60 mg/kg

Q3: Which animal models are most appropriate for studying the cardiotoxicity of this compound?

Rodent models, particularly rats and mice, are commonly used to investigate aconitine-induced cardiotoxicity and are recommended for this compound research.

  • Rats (Wistar or Sprague-Dawley): These models are well-suited for studying arrhythmias.[1][2] Aconitine has been shown to induce Ca2+ overload and apoptosis in rat ventricular myocytes, leading to arrhythmias.[1] Electrocardiogram (ECG) monitoring is crucial for assessing cardiac function in these models.

  • Mice (ICR or C57BL/6): Mice are also valuable for cardiotoxicity studies, especially for investigating signaling pathways and genetic modifications. Studies have shown that aconitine can induce cardiac injury in mice.[3]

Q4: Which animal models are recommended for investigating the neurotoxicity of this compound?

Rats and mice are the preferred models for studying the neurotoxic effects of aconitine alkaloids.

  • Rats (Sprague-Dawley): Studies have demonstrated that aconitine can cause dose-dependent neurological symptoms in rats, including increased oral secretions, shortness of breath, and unsteady gait.[4] It has also been shown to increase the permeability of the blood-brain barrier and activate endoplasmic reticulum stress in the brain.[4]

  • Mice: Mouse models are also suitable for assessing neurotoxicity, including behavioral changes and apoptosis of neuronal cells.

Troubleshooting Guides

Problem: High mortality rate in animals during initial dose-finding studies.

  • Possible Cause: The initial dose of this compound is too high. The LD50 values indicate a narrow therapeutic window.

  • Solution: Start with a much lower dose, approximately 1/10th or less of the reported LD50, and perform a dose-escalation study. Closely monitor the animals for any signs of toxicity, such as convulsions, respiratory distress, or lethargy.

Problem: Inconsistent or non-reproducible arrhythmia induction in cardiotoxicity studies.

  • Possible Cause 1: The route of administration may lead to variable absorption and bioavailability.

  • Solution 1: Intravenous (IV) or intraperitoneal (IP) administration is recommended for more consistent and rapid induction of cardiotoxic effects compared to oral gavage.

  • Possible Cause 2: The anesthetic used during ECG recording may interfere with the arrhythmogenic effects of this compound.

  • Solution 2: Use a consistent and well-documented anesthetic regimen. Consider telemetry-based ECG recording in conscious, freely moving animals to eliminate the confounding effects of anesthesia.

Problem: Difficulty in assessing neurotoxicity through behavioral observation alone.

  • Possible Cause: Behavioral changes can be subtle and subjective.

  • Solution: Supplement behavioral observations with objective endpoints. This can include histological analysis of brain tissue to look for neuronal damage and apoptosis, and biochemical assays to measure markers of endoplasmic reticulum stress (e.g., GRP78, CHOP) and apoptosis (e.g., caspase-3, Bax/Bcl-2 ratio).

Experimental Protocols

Protocol 1: Induction of Cardiotoxicity in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Drug Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be below 5%.

  • Administration: Administer this compound via a single intravenous injection through the tail vein. Start with a dose of approximately 0.5 mg/kg and adjust based on preliminary studies.

  • ECG Monitoring: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane). Place subcutaneous needle electrodes for a standard Lead II ECG recording. Record a baseline ECG for at least 15 minutes before drug administration. Continuously record the ECG for at least 60 minutes post-injection.

  • Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, QT interval, and the incidence of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the hearts for histological and biochemical analysis.

Protocol 2: Assessment of Neurotoxicity in Mice
  • Animal Model: Male ICR mice (25-30 g).

  • Drug Preparation: Prepare the this compound solution as described in Protocol 1.

  • Administration: Administer this compound via a single intraperitoneal injection. A starting dose of 5 mg/kg can be considered, with adjustments based on pilot experiments.

  • Behavioral Assessment: Observe the mice for at least 2 hours post-injection for signs of neurotoxicity, including tremors, convulsions, ataxia, and changes in locomotor activity. A standardized scoring system can be used to quantify the severity of these signs.

  • Blood-Brain Barrier Permeability: To assess the integrity of the blood-brain barrier, inject Evans blue dye intravenously 1 hour before euthanasia. After perfusion with saline, the brains are removed and the amount of dye extravasation into the brain parenchyma is quantified.

  • Biochemical Analysis: Euthanize the mice and collect the brains. Homogenize brain tissue to perform Western blotting for markers of endoplasmic reticulum stress (e.g., GRP78, p-IRE1) and apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2).

Signaling Pathways and Experimental Workflows

cardiotoxicity_pathway DYA This compound Ca_channel Voltage-gated Ca2+ Channels DYA->Ca_channel PI3K PI3K/Akt/mTOR Pathway DYA->PI3K Ca_overload Intracellular Ca2+ Overload Ca_channel->Ca_overload Arrhythmia Arrhythmia Ca_overload->Arrhythmia p38 p38 MAPK Activation Ca_overload->p38 Apoptosis Apoptosis p38->Apoptosis PI3K->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

neurotoxicity_pathway DYA This compound BBB Blood-Brain Barrier Damage DYA->BBB Excitotoxicity Excitotoxicity & Ca2+ Influx DYA->Excitotoxicity ER_stress Endoplasmic Reticulum Stress BBB->ER_stress Apoptosis Neuronal Apoptosis ER_stress->Apoptosis Bax_Bcl2 Bax/Bcl-2 Pathway Excitotoxicity->Bax_Bcl2 Bax_Bcl2->Apoptosis

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

experimental_workflow cluster_cardio Cardiotoxicity Assessment cluster_neuro Neurotoxicity Assessment Animal_Selection_C Select Animal Model (Rat/Mouse) Dose_Finding_C Dose-Range Finding Animal_Selection_C->Dose_Finding_C ECG ECG Monitoring Dose_Finding_C->ECG Biochem_C Histology & Biochemistry ECG->Biochem_C Animal_Selection_N Select Animal Model (Rat/Mouse) Dose_Finding_N Dose-Range Finding Animal_Selection_N->Dose_Finding_N Behavior Behavioral Analysis Dose_Finding_N->Behavior Biochem_N BBB Permeability & Biochemistry Behavior->Biochem_N

Caption: General experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Ensuring the Purity of 8-Deacetylyunaconitine Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of 8-Deacetylyunaconitine isolates during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Quantitative analysis by HPLC is a critical step in determining the purity of this compound isolates. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Co-elution with an impurity- Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Optimize the gradient or mobile phase composition to improve separation.
Inconsistent Retention Times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between runs.- Check the HPLC pump for leaks and ensure proper solvent delivery.
Ghost Peaks - Contaminated mobile phase or injection solvent- Carryover from previous injections- Sample degradation in the autosampler- Use high-purity solvents and freshly prepared mobile phases.- Implement a needle wash step in the autosampler method.- Keep the autosampler temperature low to prevent degradation.
Baseline Noise or Drift - Air bubbles in the system- Contaminated detector flow cell- Mobile phase mixing issues- Lamp or detector malfunction- Degas the mobile phase thoroughly.- Flush the detector flow cell with an appropriate solvent.- Ensure the mobile phase components are miscible and well-mixed.- Check the detector lamp and other electronic components.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accurate and reproducible results.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Water (deionized or HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution: Dissolve the isolated this compound in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Calculate the purity of the isolate by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a method for the identification of potential impurities in this compound isolates.

1. Materials and Reagents:

  • As per HPLC-UV protocol, with the addition of formic acid (LC-MS grade).

2. Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Chromatographic and Mass Spectrometry Conditions:

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • Gradient Elution: (Optimize based on the complexity of the sample)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-1000

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature).

4. Analysis:

  • Analyze the sample and identify the m/z values of the main peak (this compound, C₃₃H₄₇NO₁₀, MW: 617.73) and any minor peaks.

  • Utilize tandem mass spectrometry (MS/MS) to fragment the ions and aid in structural elucidation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound isolate?

A1: Potential impurities can be categorized as:

  • Related Alkaloids: Other diterpenoid alkaloids from the Aconitum source material with similar structures and polarities.

  • Degradation Products: Hydrolysis of the ester group at C-14 can lead to the corresponding aconine (B1215550) derivative. Oxidation of the tertiary amine or other functional groups can also occur.

  • Residual Solvents: Solvents used during the extraction and purification process (e.g., ethanol, methanol, ethyl acetate).

  • Reagents: Traces of acids or bases used during pH adjustments.

Q2: My this compound isolate shows a loss of purity over time. What could be the cause?

A2: this compound, like other aconitine-type alkaloids, can be susceptible to degradation. The primary degradation pathway is hydrolysis of the ester linkages, which can be catalyzed by moisture, acids, or bases. To mitigate this, store your isolates in a cool, dry, and dark environment, preferably under an inert atmosphere. For long-term storage, keeping the material at -20°C or below is recommended.

Q3: How can I confirm the identity and structure of my this compound isolate and its impurities?

A3: While HPLC and LC-MS are excellent for purity assessment and preliminary identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation. 1H NMR and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), can provide detailed structural information to confirm the identity of your compound and characterize any significant impurities.

Q4: I am observing broad peaks in my HPLC chromatogram. What should I do?

A4: Broad peaks can be caused by several factors. Refer to the HPLC Troubleshooting table for common causes such as column issues, inappropriate mobile phase, or sample overload. Additionally, consider the possibility of on-column degradation or the presence of multiple conformers of your analyte.

Visualizations

Experimental Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Purity Assessment & Impurity Identification cluster_2 Data Analysis cluster_3 Structural Confirmation (Optional) start This compound Isolate dissolve Dissolve in appropriate solvent (e.g., Methanol) start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS Analysis filter->lcms purity_calc Calculate Purity (%) hplc->purity_calc impurity_id Identify Potential Impurities (m/z) lcms->impurity_id end Pure Isolate purity_calc->end Purity ≥ 98%? troubleshoot Troubleshoot Purification purity_calc->troubleshoot Purity < 98% nmr NMR Spectroscopy (1H, 13C, 2D) impurity_id->nmr

Caption: Workflow for assessing the purity of this compound isolates.

Logical Troubleshooting Flowchart for HPLC Analysis

G cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_baseline Baseline Issues start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape rt_shift Inconsistent Retention Times? start->rt_shift baseline_issue Baseline Noise/Drift? start->baseline_issue check_column Check Column Health peak_shape->check_column Yes adjust_ph Adjust Mobile Phase pH check_column->adjust_ph Column OK reduce_conc Reduce Sample Concentration adjust_ph->reduce_conc pH OK end Problem Resolved reduce_conc->end check_mobile_phase Check Mobile Phase Prep rt_shift->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp Mobile Phase OK check_pump Inspect Pump check_temp->check_pump Temp OK check_pump->end degas Degas Mobile Phase baseline_issue->degas Yes flush_detector Flush Detector Cell degas->flush_detector Still Noisy check_lamp Check Detector Lamp flush_detector->check_lamp Still Noisy check_lamp->end

Caption: Troubleshooting flowchart for common HPLC issues.

Technical Support Center: Overcoming Analytical Challenges for 8-Deacetylyunaconitine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the analytical challenges associated with the study of 8-Deacetylyunaconitine and its metabolites. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: The metabolic pathways of this compound have not been as extensively studied as those of other aconitine-type alkaloids. However, based on the metabolism of structurally similar compounds like aconitine (B1665448) and mesaconitine (B191843), the primary metabolic transformations are expected to involve:

  • Hydrolysis: The ester groups, particularly at the C-8 position, are susceptible to hydrolysis, leading to the formation of less toxic derivatives.

  • Demethylation: The methoxy (B1213986) groups on the aconitine skeleton can be demethylated.

  • Hydroxylation: The molecule can undergo hydroxylation at various positions.

  • Dehydrogenation: The removal of hydrogen atoms can also occur.

These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Specifically, CYP3A, CYP2C, and CYP2D isoforms have been identified as important in the metabolism of mesaconitine and are likely involved in the biotransformation of this compound as well.[1]

Q2: What are the major analytical challenges in quantifying this compound and its metabolites in biological samples?

A2: Researchers face several key challenges in the bioanalysis of this compound and its metabolites:

  • Low Concentrations: Metabolites are often present at very low concentrations in biological matrices, requiring highly sensitive analytical methods.

  • Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.

  • Structural Similarity: The metabolites of this compound are often structurally very similar to the parent compound and to each other, making chromatographic separation difficult.

  • Lack of Commercial Standards: Authentic reference standards for many of the potential metabolites are not commercially available, which complicates their definitive identification and quantification.

  • Analyte Stability: Aconitine-type alkaloids can be unstable in biological matrices, potentially leading to degradation during sample collection, storage, and processing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound metabolites.

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a column with end-capping to minimize silanol (B1196071) interactions. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For basic compounds like alkaloids, an acidic mobile phase is often used. 3. Reduce the injection volume or sample concentration.
Poor Resolution Between Metabolites 1. Inadequate chromatographic separation. 2. Inappropriate column chemistry.1. Optimize the gradient elution profile (e.g., slower gradient). 2. Experiment with different column stationary phases (e.g., C18, C8, HILIC) to exploit different separation mechanisms.
Shifting Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and flush the column regularly. 3. Use a column oven to maintain a stable temperature.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Matrix suppression. 3. Suboptimal MS parameters.1. Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). 2. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). 3. Optimize collision energy and other MS/MS parameters for each analyte.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's instructions.
Inconsistent Results 1. Matrix effects. 2. Analyte instability. 3. Inconsistent sample preparation.1. Use a stable isotope-labeled internal standard to compensate for matrix effects. 2. Investigate analyte stability under different storage and processing conditions. Add stabilizers if necessary. 3. Ensure consistent and reproducible sample preparation procedures.

Experimental Protocols

Sample Preparation for Rat Plasma Analysis

This protocol is adapted from a validated method for the determination of this compound in rat plasma.[2]

  • Protein Precipitation:

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally related compound not present in the sample).

    • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions for this compound Quantification

The following are typical starting conditions that can be optimized for your specific application.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • MRM Transitions: To be determined by infusing the parent compound and observing the product ions.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of this compound in rats after intravenous and oral administration.[2]

ParameterIntravenous (0.1 mg/kg)Oral (5 mg/kg)
AUC(0-t) (ng/mL*h) 73.0 ± 24.61770.0 ± 530.6
t1/2 (h) 4.5 ± 1.73.2 ± 0.7
Bioavailability (%) -48.5

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. t1/2: Half-life.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Rat Plasma precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc Injection msms MS/MS Detection uplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis Data Acquisition metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) parent This compound hydrolysis Hydrolysis Product (Loss of Ester Group) parent->hydrolysis Hydrolysis demethylation Demethylated Metabolite parent->demethylation Demethylation hydroxylation Hydroxylated Metabolite parent->hydroxylation Hydroxylation troubleshooting_logic start Analytical Problem (e.g., Poor Peak Shape) chrom Chromatographic Issue? start->chrom ms Mass Spec Issue? start->ms sample Sample Prep Issue? start->sample check_mobile_phase Check Mobile Phase (pH, Composition) chrom->check_mobile_phase Yes check_column Check Column (Degradation, Overload) chrom->check_column Yes check_source Check Ion Source (Cleanliness, Settings) ms->check_source Yes check_parameters Check MS Parameters (Collision Energy) ms->check_parameters Yes check_extraction Check Extraction (Recovery, Matrix Effects) sample->check_extraction Yes check_stability Check Analyte Stability sample->check_stability Yes solution Implement Solution & Re-analyze check_mobile_phase->solution check_column->solution check_source->solution check_parameters->solution check_extraction->solution check_stability->solution

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Deacetylyunaconitine and Yunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related C19-diterpenoid alkaloids: 8-deacetylyunaconitine (B10862179) and its parent compound, yunaconitine (B1683533). Both are derived from plants of the Aconitum genus, which have a long history in traditional medicine for their analgesic and anti-inflammatory properties, but are also known for their significant toxicity. Understanding the differences in their biological profiles is crucial for potential therapeutic development and for mitigating their toxic risks.

Quantitative Comparison of Biological Activity

The primary difference in the biological activity between yunaconitine and this compound lies in their acute toxicity. Deacetylation at the C-8 position significantly reduces the toxicity of the parent compound.

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)
Yunaconitine MouseOral2.37[1]
MouseIntravenous0.200[1]
This compound MouseOral60.0[1]
MouseIntravenous7.60[1]

LD50: Lethal dose, 50% - the dose of a substance that is lethal to 50% of the test population.

Mechanism of Action

The biological activities of yunaconitine are primarily attributed to its interaction with voltage-gated sodium channels (VGSCs). By binding to site II of these channels, yunaconitine causes their persistent activation, leading to an influx of sodium ions and continuous cell membrane depolarization. This action is responsible for both its therapeutic (analgesic) and toxic (cardiotoxic and neurotoxic) effects.

While direct studies on the mechanism of this compound are limited, it is highly probable that it shares a similar mechanism of action, targeting voltage-gated sodium channels. However, the significant decrease in toxicity suggests that the acetyl group at the C-8 position plays a crucial role in the molecule's affinity or efficacy at the binding site on the sodium channel. The removal of this group likely alters the binding kinetics, leading to a less potent and therefore less toxic effect.

Yunaconitine_Mechanism_of_Action cluster_Neuron Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization Persistent Depolarization VGSC->Depolarization Persistent Activation Na_ion Na+ Na_ion->VGSC Influx AP Action Potential Propagation Depolarization->AP Altered Analgesia Analgesic Effect AP->Analgesia Toxicity Neurotoxicity & Cardiotoxicity AP->Toxicity Yunaconitine Yunaconitine Yunaconitine->VGSC Binds to Site II Experimental_Workflow cluster_Toxicity Acute Toxicity (LD50) cluster_Analgesia Analgesic Activity (Hot Plate) cluster_Inflammation Anti-inflammatory Activity (Paw Edema) Toxicity_Animal Mice Toxicity_Admin Oral/Intravenous Administration Toxicity_Animal->Toxicity_Admin Toxicity_Observe Observe for 14 days Toxicity_Admin->Toxicity_Observe Toxicity_Analysis Calculate LD50 Toxicity_Observe->Toxicity_Analysis Analgesia_Animal Mice Analgesia_Baseline Baseline Reaction Time Analgesia_Animal->Analgesia_Baseline Analgesia_Admin Compound Administration Analgesia_Baseline->Analgesia_Admin Analgesia_Test Measure Reaction Time Analgesia_Admin->Analgesia_Test Analgesia_Analysis Calculate %MPE Analgesia_Test->Analgesia_Analysis Inflammation_Animal Rats/Mice Inflammation_Baseline Measure Paw Volume Inflammation_Animal->Inflammation_Baseline Inflammation_Admin Compound Administration Inflammation_Baseline->Inflammation_Admin Inflammation_Induce Induce Edema (Carrageenan) Inflammation_Admin->Inflammation_Induce Inflammation_Measure Measure Paw Volume Inflammation_Induce->Inflammation_Measure Inflammation_Analysis Calculate % Inhibition Inflammation_Measure->Inflammation_Analysis

References

Validating Analytical Methods for 8-Deacetylyunaconitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive overview of validating an analytical method for 8-Deacetylyunaconitine, a diterpenoid alkaloid found in Aconitum species. Due to the limited availability of specific validation data for this compound, this guide presents a comparative analysis of validated methods for closely related Aconitum alkaloids, offering a strong predictive framework for establishing a reliable analytical procedure.

The primary analytical technique for the quantitative analysis of Aconitum alkaloids, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously in complex matrices such as biological fluids and plant extracts.

Comparative Performance of Analytical Methods for Aconitum Alkaloids

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the analysis of Aconitum alkaloids structurally related to this compound. This data serves as a benchmark for the expected performance of a validated method for this compound.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Aconitum Alkaloids

AnalyteMethodLinear Range (ng/mL)LOD (ng/mL)LOQ/LLOQ (ng/mL)
Yunaconitine (B1683533)LC-MS/MS--0.022 - 0.030.1 - 0.15[1][2]
Crassicauline ALC-MS/MS--0.021 - 0.050.1 - 0.2[1][2]
ForesaconitineLC-MS/MS--0.050.2[2]
AconitineUPLC-MS/MS-> 0.9984-1.20[3]
HypaconitineUPLC-MS/MS-> 0.9984-1.92[3]
MesaconitineUPLC-MS/MS-> 0.9984-1.41[3]
19 Aconitum AlkaloidsUPLC-MS/MS-> 0.99--

Table 2: Accuracy and Precision of LC-MS/MS Methods for Aconitum Alkaloids

Analyte(s)MethodRecovery (%)Precision (RSD %)
Yunaconitine & Crassicauline ALC-MS/MS78.3 - 87.2[1]-
6 Aconitum AlkaloidsUPLC-MS/MS99.7 - 101.7[3]-
19 Aconitum AlkaloidsUPLC-MS/MS-< 9.1

Experimental Protocols

A typical analytical method validation for this compound using LC-MS/MS would involve the following key experiments:

Sample Preparation (Solid-Phase Extraction)
  • Objective: To extract and purify the analyte from the sample matrix.

  • Procedure:

    • Condition an Oasis MCX solid-phase extraction cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample (e.g., urine, plasma, or plant extract) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte of interest using an appropriate elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate and quantify the analyte.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for Aconitum alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte Characterization B Selection of Analytical Technique (LC-MS/MS) A->B C Optimization of Chromatographic & MS Conditions B->C D Specificity & Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness & Stability G->H I Routine Sample Analysis H->I Method Validated J Quality Control I->J

Caption: Workflow for Analytical Method Validation.

Signaling Pathways and Logical Relationships

The validation of an analytical method does not involve biological signaling pathways. The logical relationship in method validation is a sequential process of demonstrating that the method is fit for its intended purpose, as depicted in the workflow diagram above. The process starts with method development, followed by a rigorous validation of several performance characteristics, and finally, its application in routine analysis with ongoing quality control.

References

A Comparative Guide to the Quantification of 8-Deacetylyunaconitine: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum species, is critical for pharmacokinetic studies, quality control, and toxicological assessments. The selection of an appropriate analytical method is a pivotal step in ensuring the reliability and validity of experimental data. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of Aconitum alkaloids: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of a validated UPLC-MS/MS method for this compound and a representative validated HPLC-DAD method for other Aconitum alkaloids. This allows for a direct comparison of their analytical capabilities.

Performance ParameterUPLC-MS/MS for this compound[1]HPLC-DAD for other Aconitum Alkaloids
Linearity Range 0.3-600 ng/mL2.75-550 ng/mL (Aconitine & Hypaconitine)
3-600 ng/mL (Mesaconitine)
Correlation Coefficient (r²) Not explicitly stated, but a standard curve was generated.> 0.999
Accuracy 97.7% - 105.5%90% - 103%
Precision (RSD) < 15% (Intra-day and Inter-day)< 2.97% (Intra-assay and Inter-assay)
Limit of Detection (LOD) Not explicitly stated.0.1 ng
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated.
Recovery > 82.8%90% - 103%
Matrix Effect 95.3% - 105.6%Not applicable (method for bulk drug and medicines)

Experimental Protocols: A Detailed Look at the Methodologies

A thorough understanding of the experimental procedures is essential for replicating and cross-validating analytical methods. Below are the detailed protocols for the UPLC-MS/MS and HPLC-DAD methods discussed in this guide.

UPLC-MS/MS Method for this compound in Rat Plasma[1]

This method was developed for the pharmacokinetic study of this compound in rats.

1. Sample Preparation:

  • A simple protein precipitation method is used for plasma samples.

2. Liquid Chromatography:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: Specific UPLC column details are not provided in the abstract.

  • Mobile Phase: The specific composition of the mobile phase is not detailed in the abstract.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometry:

  • System: Tandem mass spectrometer (MS/MS).

  • Ionization Mode: Electrospray Ionization (ESI), though not explicitly stated, is typical for this type of analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

4. Validation Parameters:

  • A standard curve was established over the concentration range of 0.3-600 ng/mL in rat plasma.

  • Intra-day and inter-day precision were assessed, with a relative standard deviation (RSD) of less than 15%.

  • Accuracy was determined to be between 97.7% and 105.5%.

  • The matrix effect was evaluated and found to be in the range of 95.3% to 105.6%.

  • Recovery was greater than 82.8%.

HPLC-DAD Method for Simultaneous Determination of Six Aconitum Alkaloids

This method was developed for the quality control of Chinese medicinal herbs and proprietary medicines containing processed aconite roots. The six alkaloids quantified are aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine, and benzoylhypaconine.

1. Sample Preparation:

  • Extraction procedures are optimized for medicinal herbs and proprietary medicines.

2. Liquid Chromatography:

  • System: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array Detector (DAD).

  • Column: ODS (Octadecylsilane) column.

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer (pH 10.0 ± 0.2).

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Detection: DAD detector, wavelength not specified.

3. Validation Parameters:

  • Good linear relationships were observed with correlation coefficients (r) exceeding 0.999 for all analytes.

  • Intra-assay and inter-assay precision (RSD) were less than 2.97%.

  • The average recovery rates were between 90% and 103%, with RSDs below 3.28%.

Visualizing the Workflow and Method Validation

To better illustrate the processes involved in analytical method validation and the relationship between different validation parameters, the following diagrams are provided.

CrossValidationWorkflow cluster_method1 Method 1: UPLC-MS/MS cluster_method2 Method 2: HPLC-DAD M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Data Performance Data M1_Val->M1_Data Comparison Comparative Analysis M1_Data->Comparison M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Data Performance Data M2_Val->M2_Data M2_Data->Comparison Conclusion Conclusion on Suitability Comparison->Conclusion

Caption: Cross-validation workflow for analytical methods.

ValidationParameters cluster_performance Key Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Accuracy->Linearity Precision->Linearity Sensitivity->Linearity

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Analysis of the Antinociceptive Properties of 8-Deacetylyunaconitine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pain management, the quest for potent analgesics with favorable safety profiles is a perpetual endeavor. This guide provides a detailed comparison of the antinociceptive effects of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from the plant Aconitum vilmorinianum, and morphine, the archetypal opioid analgesic. While direct comparative studies are limited, this analysis synthesizes available data from preclinical studies to offer insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Antinociceptive Efficacy

Due to the lack of head-to-head comparative studies, this table juxtaposes data from separate preclinical investigations using similar animal models and pain assays. It is important to note that variations in experimental conditions can influence outcomes, and therefore, these values should be interpreted with caution.

CompoundAnimal ModelPain AssayRoute of AdministrationED₅₀ (mg/kg)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Aconitine (B1665448) (related alkaloid) MouseHot Plate TestOral0.3 - 0.9 (active doses, not ED₅₀)[1]
MouseAcetic Acid Writhing TestOral0.3 - 0.9 (active doses, not ED₅₀)[1]
MouseFormalin Test (Phase I)Oral0.3 - 0.9 (active doses, not ED₅₀)[1]
MouseFormalin Test (Phase II)Oral0.3 - 0.9 (active doses, not ED₅₀)[1]
Morphine RatHot Plate Test (49°C, 52°C, 55°C)Subcutaneous (SC)4.5, 2.8, 2.6[2]
MouseOrofacial Formalin Test (Phase I)Subcutaneous (SC)2.45
MouseOrofacial Formalin Test (Phase II)Subcutaneous (SC)3.52
MouseAcetic Acid Writhing TestIntraperitoneal (i.p.)Data on active doses available
MouseTail-Flick TestIntracerebroventricular (i.c.v.)0.0018 (vehicle), 0.0077 (LiCl pretreated)[3]

Note: ED₅₀ represents the dose of a drug that produces a therapeutic effect in 50% of the population. The data for aconitine represents doses that produced a significant antinociceptive effect, but not the calculated ED₅₀.

Experimental Methodologies

A comprehensive understanding of the experimental protocols is crucial for interpreting the antinociceptive data.

Acetic Acid-Induced Writhing Test

This is a widely used model for screening visceral pain.

  • Procedure: A dilute solution of acetic acid is injected into the peritoneal cavity of a mouse. This induces a characteristic stretching and writhing behavior, which is considered an indicator of pain. The number of writhes is counted over a specific period.[4][5]

  • Drug Administration: Test compounds (e.g., this compound or morphine) or a vehicle control are administered prior to the acetic acid injection.

  • Endpoint: The antinociceptive effect is quantified by the reduction in the number of writhes in the drug-treated group compared to the control group.

Hot Plate Test

This method assesses the response to thermal pain and is sensitive to centrally acting analgesics.

  • Procedure: An animal, typically a mouse or rat, is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a pain response, such as licking a hind paw or jumping, is recorded.

  • Drug Administration: The test compound is administered before placing the animal on the hot plate.

  • Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an antinociceptive effect.

Formalin Test

This model is used to study both acute and persistent pain, mimicking clinical pain conditions.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of a mouse's or rat's paw. This elicits a biphasic pain response: an early, acute phase (Phase I) lasting for the first 5 minutes, followed by a quiescent period and then a late, tonic phase (Phase II) that begins around 15-20 minutes after the injection and can last for over an hour. The time the animal spends licking or biting the injected paw is measured.

  • Drug Administration: The analgesic drug is administered before the formalin injection.

  • Endpoint: A reduction in the duration of licking and biting in either phase indicates an antinociceptive effect. The early phase is thought to be due to direct C-fiber activation, while the late phase involves an inflammatory component and central sensitization.

Signaling Pathways and Mechanisms of Action

The underlying mechanisms by which this compound and morphine produce their antinociceptive effects are distinct, offering different targets for drug development.

This compound and Related Aconitine Alkaloids

While the specific signaling pathway for this compound is not well-elucidated, studies on related aconitine alkaloids, such as mesaconitine (B191843), suggest a mechanism that involves the central nervous system. Research indicates that the antinociceptive action of mesaconitine may be mediated through the activation of inhibitory noradrenergic neurons in the brainstem, particularly in regions like the nucleus reticularis gigantocellularis (NRGC), nucleus reticularis paragigantocellularis (NRPG), and the periaqueductal gray (PAG). This activation appears to involve beta-adrenoceptor-mediated effects of noradrenaline.

G cluster_CNS Central Nervous System Mesaconitine Mesaconitine Brainstem_Nuclei Brainstem Nuclei (NRGC, NRPG, PAG) Mesaconitine->Brainstem_Nuclei Activates Noradrenergic_Neurons Inhibitory Noradrenergic Neurons Brainstem_Nuclei->Noradrenergic_Neurons Stimulates Spinal_Cord Spinal Cord Noradrenergic_Neurons->Spinal_Cord Release Noradrenaline Beta_Adrenoceptors β-Adrenoceptors Pain_Transmission_Inhibition Inhibition of Pain Transmission Beta_Adrenoceptors->Pain_Transmission_Inhibition Spinal_Cord->Beta_Adrenoceptors Acts on

Fig. 1: Proposed antinociceptive mechanism of mesaconitine.
Morphine

Morphine, a classic opioid agonist, exerts its potent antinociceptive effects primarily through the activation of μ-opioid receptors (MORs) located throughout the central and peripheral nervous systems. The binding of morphine to MORs initiates a cascade of intracellular signaling events.

In the central nervous system, morphine's action is mediated by G-protein signaling, primarily through presynaptic MORs. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of nociceptive signals.[3]

Peripherally, morphine's antinociceptive effect involves the activation of the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway. This pathway leads to the production of nitric oxide (NO) and the subsequent activation of ATP-sensitive potassium (KATP) channels, causing hyperpolarization of nociceptive neurons and reducing their excitability.

G cluster_Peripheral Peripheral Neuron cluster_Central Central Neuron Morphine_P Morphine MOR_P μ-Opioid Receptor Morphine_P->MOR_P Binds to PI3K PI3Kγ/AKT MOR_P->PI3K Activates nNOS nNOS PI3K->nNOS Activates NO Nitric Oxide nNOS->NO Produces KATP KATP Channel NO->KATP Activates Hyperpolarization_P Hyperpolarization KATP->Hyperpolarization_P Morphine_C Morphine MOR_C μ-Opioid Receptor Morphine_C->MOR_C Binds to G_Protein G-Protein MOR_C->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel ↑ K+ Conductance G_Protein->K_Channel Ca_Channel ↓ Ca2+ Conductance G_Protein->Ca_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization_C Hyperpolarization K_Channel->Hyperpolarization_C Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Fig. 2: Simplified signaling pathways for morphine's antinociceptive effects.

Conclusion

This comparative guide highlights the current understanding of the antinociceptive effects of this compound and morphine. While quantitative data for this compound remains elusive, the information on related aconitine alkaloids suggests a distinct, non-opioid mechanism of action that warrants further investigation. Morphine, a well-characterized opioid analgesic, demonstrates potent antinociceptive effects across various pain models through its interaction with the opioid system. The development of novel analgesics may benefit from exploring the signaling pathways of compounds like this compound as potential alternatives or adjuncts to traditional opioid therapies. Further research, including direct comparative studies, is essential to fully elucidate the therapeutic potential and relative efficacy of this compound.

References

Unraveling the Differential Effects of Diterpenoid Alkaloids on Sodium Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the interaction of Aconitum-derived diterpenoid alkaloids with various voltage-gated sodium channel subtypes reveals a pattern of selective inhibition, though specific experimental data for 8-Deacetylyunaconitine remains elusive in current scientific literature. This guide provides a comparative analysis based on available information for related compounds, primarily other Aconitum alkaloids, to offer insights into their potential differential effects on sodium channel subtypes for researchers, scientists, and drug development professionals.

While direct experimental values for this compound's activity on different sodium channel (Nav) subtypes are not publicly available, studies on other diterpenoid alkaloids isolated from Aconitum species provide valuable comparative data. These compounds are known to interact with voltage-gated sodium channels, which play a critical role in the initiation and propagation of action potentials in excitable cells. The differential modulation of various Nav subtypes can lead to diverse physiological effects, making them attractive targets for therapeutic development, particularly in pain management.

Comparative Analysis of Aconitum Alkaloids on Sodium Channel Activity

Research into various diterpenoid alkaloids from Aconitum plants has demonstrated inhibitory effects on sodium channels, with some degree of selectivity. For instance, a study on a range of Aconitum alkaloids revealed significant inhibition of the Nav1.2 channel subtype.[1][2]

Table 1: Inhibitory Activity of Selected Aconitum Alkaloids on Nav1.2 Channels

CompoundConcentration (µM)% Inhibition of Nav1.2
Pyroaconitine1057%
Ajacine1042-57%
Septentriodine1042-57%
Delectinine1042-57%
Acovulparine1022-30%
Acotoxicine1022-30%
Hetisinone1022-30%
14-benzoylaconine-8-O-palmitate1022-30%
Aconitine1022-30%
Lycoctonine1022-30%

Data sourced from a study on diterpene alkaloids from Aconitum moldavicum.[1][2]

This data highlights that even within the same class of compounds, there is a considerable range in their potency to inhibit a specific sodium channel subtype. The structural variations among these alkaloids likely account for the observed differences in their activity.

Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology

The primary technique for characterizing the effects of compounds on ion channels is the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane, providing detailed information about channel activity and how it is modulated by a test compound.

Generalized Protocol for Whole-Cell Voltage-Clamp Recording of Sodium Currents:

  • Cell Preparation:

    • Cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with the SCNxA gene) are cultured on glass coverslips.

    • Prior to recording, the coverslip is transferred to a recording chamber mounted on an inverted microscope and continuously perfused with an external solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

  • Pipette Fabrication and Sealing:

    • Glass micropipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

    • The pipette is positioned onto a single cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The cell is held at a holding potential where the sodium channels are predominantly in the closed state (e.g., -100 mV).

    • To elicit sodium currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -80 mV to +60 mV in 10 mV increments).

    • To assess the effect of a compound, recordings are taken before and after the application of the test compound to the external solution. The compound's effect on peak current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are analyzed.

  • Data Analysis:

    • The peak inward current at each voltage step is measured.

    • Dose-response curves are generated by applying increasing concentrations of the compound to determine the half-maximal inhibitory concentration (IC₅₀).

Signaling Pathways and Experimental Workflow

The interaction of diterpenoid alkaloids with sodium channels is a direct molecular interaction that modulates the channel's gating properties. This interaction does not typically involve a complex signaling pathway but rather a direct binding to the channel protein.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture cells expressing Nav subtype plating Plate cells on coverslips cell_culture->plating patching Establish whole-cell patch-clamp configuration plating->patching control_rec Record baseline Nav currents patching->control_rec drug_app Apply this compound (or related alkaloid) control_rec->drug_app drug_rec Record Nav currents in presence of compound drug_app->drug_rec data_extraction Extract current parameters drug_rec->data_extraction comparison Compare baseline vs. treatment effects data_extraction->comparison ic50_calc Calculate IC50 (if applicable) comparison->ic50_calc

References

Detecting 8-Deacetylyunaconitine in Herbal Products: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of toxic alkaloids such as 8-Deacetylyunaconitine in herbal products, particularly those containing Aconitum species, poses a significant safety concern. Accurate and reliable analytical methods are crucial for the quality control and safety assessment of these products. This guide provides a comparative overview of analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The two primary methods for the quantitative analysis of this compound in herbal matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The latter is often favored for its higher sensitivity and specificity.

ParameterUPLC-MS/MSHPLC-UV
Linearity Range 0.3 - 600 ng/mL0.5 - 200 µg/mL
Limit of Detection (LOD) ~0.1 ng/mL~150 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL~500 ng/mL
Accuracy (% Recovery) 97.7% - 105.5%[1]86% - 99%[2]
Precision (%RSD) < 15%[1]1.9% - 16.7%[3]
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-eluting compounds)
Run Time ShortLonger

Experimental Protocols

UPLC-MS/MS Method for this compound

This method is adapted from a validated protocol for the determination of 8-deacetyl-yunaconitine in biological matrices and is suitable for herbal product analysis with appropriate matrix validation.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Accurately weigh 1.0 g of the powdered herbal product.

  • Add 10 mL of a 70% methanol (B129727) solution and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Dilute the supernatant with water (1:1 v/v).

  • Activate a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 20% methanol in water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

2. Instrumentation and Conditions

  • Chromatographic System: Waters ACQUITY UPLC System.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient is used to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound should be optimized using a standard.

Alternative Method: HPLC-UV

This method is a general approach for the analysis of aconitine (B1665448) alkaloids and can be adapted and validated for this compound.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh 1.0 g of the powdered herbal product.

  • Add 2 mL of 0.1 M ammonia (B1221849) solution and mix thoroughly.

  • Add 10 mL of diethyl ether and shake vigorously for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the ether layer to a clean tube.

  • Repeat the extraction twice more.

  • Combine the ether extracts and evaporate to dryness at room temperature.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. Instrumentation and Conditions

  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM triethylamine, pH adjusted to 3 with phosphoric acid) and methanol (e.g., 95:5 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 235 nm.[2]

  • Injection Volume: 20 µL.

Visualization of Experimental Workflow and Signaling Pathway

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Confirmation HerbalProduct Herbal Product Extraction Extraction (Methanol/Water) HerbalProduct->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Evaporation & Reconstitution SPE->Concentration UPLC UPLC Separation Concentration->UPLC Inject MSMS MS/MS Detection (MRM) UPLC->MSMS Data Data Analysis & Quantification MSMS->Data

Analytical Workflow for this compound Confirmation.

signaling_pathway cluster_cell Cardiomyocyte Aconitine Aconitine Alkaloids (e.g., this compound) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to open state TNFa TNF-α Activation Aconitine->TNFa Depolarization Prolonged Depolarization VGSC->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Arrhythmia Arrhythmia Ca_Influx->Arrhythmia NLRP3 NLRP3 Inflammasome Activation TNFa->NLRP3 Apoptosis Apoptosis NLRP3->Apoptosis

Toxic Signaling Pathway of Aconitine Alkaloids.

Presence of Aconitine Alkaloids in Herbal Products

The concentration of this compound and related toxic alkaloids can vary significantly between different herbal products and even between batches of the same product. This variation is due to factors such as the specific Aconitum species used, growing conditions, harvesting time, and processing methods. Processing, such as boiling or steaming, is intended to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester alkaloids. However, improper processing can lead to residual levels of toxic compounds.

Herbal Product TypeReported Aconitine AlkaloidConcentration Range
Raw Aconitum RootYunaconitine (B1683533)0.015 to 10.41 mg/g[4]
Processed Aconitum RootAconitine, Mesaconitine, HypaconitineReduced by 10-12 fold after processing[5]
Aconite-containing Proprietary MedicinesAconitine, Mesaconitine, HypaconitineVaries significantly[6]

Note: Data for this compound specifically is often reported in combination with its parent compound, yunaconitine. The values presented are indicative and highlight the necessity for rigorous testing of each batch of herbal product containing Aconitum species.

Conclusion

The confirmation of this compound in herbal products requires sensitive and specific analytical methods. While HPLC-UV can be a valuable screening tool, UPLC-MS/MS offers superior performance for accurate quantification, which is essential for ensuring the safety of these products. The significant variability in alkaloid content across different products underscores the importance of implementing robust quality control measures, including routine testing for these toxic compounds. The provided protocols and data serve as a valuable resource for laboratories involved in the analysis of herbal supplements.

References

Unmasking the Silent Partner: Assessing the Contribution of 8-Deacetylyunaconitine to the Toxicity of Aconitum Extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a complex arsenal (B13267) of diterpenoid alkaloids, notorious for their potent cardiotoxicity and neurotoxicity. While the toxicity of prominent alkaloids like aconitine (B1665448) is well-documented, the contribution of lesser-known compounds, such as 8-deacetylyunaconitine (B10862179) (DYA), to the overall toxicity of Aconitum extracts remains a critical area of investigation for drug development and safety assessment. This guide provides a comparative analysis of DYA's toxicity, supported by available experimental data, to elucidate its role alongside other key toxic constituents.

Quantitative Toxicity Profile: A Comparative Overview

Recent studies have begun to shed light on the acute toxicity of this compound, allowing for a direct comparison with other significant alkaloids found in Aconitum species. The following table summarizes the available median lethal dose (LD50) values, providing a clear quantitative comparison of their toxic potential.

AlkaloidAdministration RouteLD50 (mg/kg)Relative Toxicity (Compared to DYA)
This compound (DYA) Oral 60.0 1x
Intravenous 7.60 1x
Yunaconitine (B1683533) (YAC)Oral2.37~25.3x higher
Intravenous0.200~38x higher
Crassicauline A (CCA)Oral5.60~10.7x higher
Intravenous0.980~7.8x higher
8-Deacetylcrassicauline A (DCA)Oral753~12.6x lower
Intravenous34.0~4.5x lower

Data sourced from a 2022 study on the acute toxicity of four Aconitum alkaloids in female ICR mice.[1]

The data clearly indicates that while this compound is toxic, it is significantly less potent than its counterparts yunaconitine and crassicauline A.[1] Conversely, it demonstrates a higher toxicity compared to 8-deacetylcrassicauline A.[1] This positions DYA as a moderately toxic compound within the complex alkaloid mixture of Aconitum extracts.

Experimental Methodologies

The assessment of toxicity for Aconitum alkaloids involves a range of in vivo and in vitro experimental protocols. Understanding these methods is crucial for interpreting the data and designing future research.

Acute Toxicity Studies (In Vivo)

The LD50 values presented above were determined using an up-and-down procedure (UDP) in mice.[1] This method is a statistically efficient approach to estimate the LD50, requiring fewer animals than traditional methods.

Experimental Workflow for In Vivo Acute Toxicity Assessment:

cluster_0 Animal Acclimatization cluster_1 Dose Administration cluster_2 Observation & Data Collection cluster_3 Data Analysis acclimatize Acclimatize ICR mice to laboratory conditions dose_prep Prepare graded doses of This compound acclimatize->dose_prep administer Administer single dose (oral or intravenous) dose_prep->administer observe Observe for signs of toxicity (e.g., decreased activity, convulsions) administer->observe record Record mortality within a specified timeframe (e.g., 24-48h) observe->record ld50_calc Calculate LD50 using Up-and-Down Procedure (UDP) software record->ld50_calc

Experimental workflow for in vivo acute toxicity testing.
In Vitro Cytotoxicity Assays

MTT Assay for Cardiomyocyte Viability:

  • Cell Culture: Primary neonatal rat cardiomyocytes or a suitable cell line (e.g., H9c2) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test alkaloid (e.g., this compound) for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Signaling Pathways in Aconitum Alkaloid Toxicity

The primary mechanism of toxicity for diester-diterpenoid alkaloids from Aconitum involves their interaction with voltage-gated sodium channels (VGSCs) in excitable cells, such as cardiomyocytes and neurons. While the specific effects of this compound on these channels have yet to be fully characterized, the general pathway provides a framework for understanding its potential mode of action.

These alkaloids bind to site 2 of the α-subunit of the VGSCs, leading to a persistent activation of the channel. This disrupts the normal flow of sodium ions, causing membrane depolarization and leading to arrhythmias in cardiac tissue and paralysis in the nervous system.

Simplified Signaling Pathway of Aconitum Alkaloid Cardiotoxicity:

Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound) VGSC Voltage-Gated Sodium Channel (Nav1.5) Aconitum_Alkaloid->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload via Na+-Ca2+ exchanger Arrhythmia Cardiac Arrhythmias Ca_Overload->Arrhythmia

General signaling pathway of Aconitum alkaloid cardiotoxicity.

Conclusion

The available evidence indicates that this compound is a moderately toxic component of Aconitum extracts. While it is less potent than highly toxic alkaloids like yunaconitine and crassicauline A, its contribution to the overall toxicity of the extract should not be overlooked, particularly in species where it may be present in significant concentrations.

Further research is warranted to fully elucidate the toxicological profile of this compound. Specifically, in vitro studies on cardiomyocytes to determine its IC50 value and electrophysiological studies to characterize its specific effects on voltage-gated sodium channels are crucial next steps. A comprehensive understanding of the individual contributions of each alkaloid is essential for the development of safer herbal preparations and for the effective clinical management of Aconitum poisoning. This knowledge will enable a more precise risk assessment and facilitate the development of targeted detoxification strategies.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 8-Deacetylyunaconitine and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of 8-Deacetylyunaconitine and its parent compounds, primarily yunaconitine (B1683533) and aconitine (B1665448). The information is compiled from various preclinical studies to offer insights into the absorption, distribution, metabolism, and excretion of these related diterpenoid alkaloids.

Executive Summary

This compound, a metabolite of yunaconitine, exhibits distinct pharmacokinetic characteristics compared to its parent compounds. Notably, it demonstrates a higher oral bioavailability in rats (48.5%) than what is generally reported for aconitine-type alkaloids, which are known for their poor oral absorption. The metabolism of these alkaloids is heavily influenced by cytochrome P450 enzymes, particularly the CYP3A subfamily, which plays a crucial role in their detoxification. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound, yunaconitine, and aconitine from preclinical studies in rodents. It is important to note that these parameters were obtained from separate studies and not from a head-to-head comparative investigation; therefore, direct comparisons should be made with caution as experimental conditions can influence the results.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

ParameterIntravenous (0.1 mg/kg)Oral (5 mg/kg)
AUC(0-t) (ng/mL·h) 73.0 ± 24.61770.0 ± 530.6
t1/2 (h) 4.5 ± 1.73.2 ± 0.7
Bioavailability (%) -48.5

Table 2: Pharmacokinetic Parameters of Aconitine-type Alkaloids in Normal Rats (Oral Administration of Fuzi Extract) [2]

CompoundDose in Extract (mg/g)Cmax (ng/mL)
Aconitine 0.0865.561
Mesaconitine (B191843) 0.8417.30
Hypaconitine 1.9717.78

Note: AUC and t1/2 values for this specific oral administration in normal rats were not provided in the abstract.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated using in vivo animal studies coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of the alkaloids in plasma.

In Vivo Pharmacokinetic Study in Rats[1]
  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Administration:

    • Intravenous (IV): this compound was administered at a dose of 0.1 mg/kg.

    • Oral (PO): this compound was administered at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points after administration.

  • Sample Preparation: Plasma was obtained by centrifugation of the blood samples.

  • Analysis: The concentration of this compound in plasma was determined by a validated UPLC-MS/MS method.

UPLC-MS/MS Method for Quantification of this compound in Rat Plasma[1]
  • Instrumentation: An ultra-performance liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Separation: Specific chromatographic conditions (column, mobile phase, flow rate, etc.) were optimized for the separation of this compound from plasma components.

  • Mass Spectrometric Detection: The analysis was performed in multiple reaction monitoring (MRM) mode using positive electrospray ionization. Specific precursor-to-product ion transitions were monitored for the analyte and an internal standard.

  • Validation: The method was validated for linearity, precision, accuracy, matrix effect, and recovery. The standard curve for 8-deacetyl-yunaconitine in rat plasma was linear over the range of 0.3-600 ng/mL.[1] The intra-day and inter-day precision was lower than 15%, and the accuracy ranged between 97.7% and 105.5%.[1] The matrix effect was between 95.3% and 105.6%, with a recovery greater than 82.8%.[1]

In Vitro Metabolism Study using Liver Microsomes[3]
  • Enzyme Source: Rat liver microsomes were used to study the in vitro metabolism.

  • Incubation: The compound of interest (e.g., mesaconitine) was incubated with liver microsomes in the presence of a NADPH-generating system to initiate metabolic reactions.

  • Metabolite Identification: The metabolites were identified using UPLC-MS/MS.

  • CYP Isoform Identification: Specific inhibitors for different cytochrome P450 (CYP) isoforms were used to determine which enzymes were primarily responsible for the metabolism. For mesaconitine, CYP3A was identified as the main metabolizing enzyme.[3]

Mandatory Visualization

experimental_workflow cluster_animal_study In Vivo Pharmacokinetic Study cluster_sample_processing Sample Processing cluster_analysis Bioanalysis animal_model Animal Model (e.g., Rats) dosing Drug Administration (IV and Oral) animal_model->dosing sampling Blood Sampling at Timed Intervals dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation extraction Analyte Extraction centrifugation->extraction uplc_msms UPLC-MS/MS Analysis extraction->uplc_msms data_analysis Pharmacokinetic Data Analysis uplc_msms->data_analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

aconitine_metabolism cluster_phase1 Phase I Metabolism Aconitine Aconitine Enzymes CYP3A4, CYP3A5, CYP2D6, CYP2C8, CYP2C9 Aconitine->Enzymes Metabolized by Demethylation Demethylation Metabolites Various Metabolites Demethylation->Metabolites Deacetylation Deacetylation Deacetylation->Metabolites Hydroxylation Hydroxylation Hydroxylation->Metabolites Enzymes->Demethylation Enzymes->Deacetylation Enzymes->Hydroxylation

Caption: Metabolic pathway of Aconitine.

yunaconitine_metabolism cluster_further_metabolism Potential Further Metabolism Yunaconitine Yunaconitine Deacetylation Deacetylation Yunaconitine->Deacetylation Deacetyl_Yunaconitine This compound Deacetylation->Deacetyl_Yunaconitine CYP3A CYP3A Enzymes Deacetyl_Yunaconitine->CYP3A Metabolized by Demethylation Demethylation Further_Metabolites Further Metabolites Demethylation->Further_Metabolites Dehydrogenation Dehydrogenation Dehydrogenation->Further_Metabolites Hydroxylation Hydroxylation Hydroxylation->Further_Metabolites CYP3A->Demethylation CYP3A->Dehydrogenation CYP3A->Hydroxylation

Caption: Metabolism of Yunaconitine and this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Deacetylyunaconitine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides crucial, step-by-step procedures for the proper disposal of 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid derived from Aconitum species. Given its relation to highly toxic aconitine (B1665448) compounds, meticulous handling and disposal are paramount to mitigate risks.

Hazard Identification and Classification

Required Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If handling the powder form or creating aerosols, a suitable respirator should be used within a chemical fume hood.[4]

Segregation and Waste Collection

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.[5][6]

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, centrifuge tubes) in a designated, leak-proof, and clearly labeled solid hazardous waste container.[5][7]

    • Contaminated PPE (gloves, etc.) should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and screw-capped liquid hazardous waste container.[5][7]

    • Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids or bases unless part of a specific neutralization protocol.[5]

    • The container should not be filled to more than 80% capacity to allow for expansion.[5]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.[5][6] The hazardous waste container must be labeled with:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

  • The concentration of the compound in the waste, if applicable.

  • An indication of the hazards (e.g., "Acutely Toxic").

  • The date when waste was first added to the container.

Storage of Hazardous Waste

Waste containers must be stored safely pending pickup by a certified waste disposal vendor.

  • Store containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[6][7]

  • Use secondary containment (e.g., a larger, chemically resistant bin or tray) to capture any potential leaks.[7]

  • Segregate the waste from incompatible materials.[5][6]

Disposal Procedure Flowchart

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Start: Identify this compound Waste B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste Type B->C D Solid Waste (Powder, Contaminated Labware, PPE) C->D Solid E Liquid Waste (Solutions) C->E Liquid F Place in Labeled, Leak-Proof Solid Hazardous Waste Container D->F G Place in Labeled, Leak-Proof Liquid Hazardous Waste Container (Do not exceed 80% capacity) E->G H Store Container in Designated Satellite Accumulation Area with Secondary Containment F->H G->H I Arrange for Pickup by Certified Hazardous Waste Disposal Vendor H->I J End: Waste Disposed I->J

Caption: Disposal workflow for this compound waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[8] This typically involves high-temperature incineration to ensure the complete destruction of the toxic compound.[9] Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[5]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.